molecular formula C7H3F3INO2 B2782480 2-Iodo-4-nitro-1-(trifluoromethyl)benzene CAS No. 1228898-12-1

2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Cat. No.: B2782480
CAS No.: 1228898-12-1
M. Wt: 317.006
InChI Key: GXQIWTSUPAYASC-UHFFFAOYSA-N
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Description

2-Iodo-4-nitro-1-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3F3INO2 and its molecular weight is 317.006. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-nitro-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQIWTSUPAYASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in modern organic synthesis and drug discovery. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identity and Properties

2-Iodo-4-nitro-1-(trifluoromethyl)benzene, identified by CAS Number 400-75-9 , is a substituted aromatic compound featuring a trifluoromethyl group, an iodine atom, and a nitro group.[1] This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a highly valuable and versatile building block in synthetic chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group and iodine atom provide key reactive sites for further molecular elaboration.[2][3]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource
CAS Number 400-75-9[1]
Molecular Formula C₇H₃F₃INO₂[1]
Molecular Weight 317.00 g/mol [1]
Appearance Not specified, likely a solid-
Melting Point 82 °C[1]
Boiling Point 273.9 ± 40.0 °C (Predicted)[1]
Density 2.020 ± 0.06 g/cm³ (Predicted)[1]
IUPAC Name 1-Iodo-4-nitro-2-(trifluoromethyl)benzene[4]
Synonyms 2-(Trifluoromethyl)-1-iodo-4-nitrobenzene, 2-Iodo-5-nitrobenzotrifluoride[1]

Synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

The synthesis of this key intermediate is critical for its application. A robust and scalable synthetic route is paramount. While various methods can be envisioned, a common and reliable approach is the Sandmeyer reaction, starting from the readily available 2-amino-5-nitrobenzotrifluoride. This method provides excellent regioselectivity.

Proposed Synthetic Workflow: Sandmeyer Reaction

This two-step process first involves the formation of a diazonium salt from the precursor amine, followed by its displacement with an iodide salt. A similar strategy is employed for related bromo-derivatives, demonstrating the reliability of this pathway.[5]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination Amine 2-Amino-5-nitrobenzotrifluoride Reagents1 NaNO₂, aq. H₂SO₄ Amine->Reagents1 Diazonium Intermediate Diazonium Salt Reagents1->Diazonium Diazonium_ref Intermediate Diazonium Salt Reagents2 Potassium Iodide (KI) Product 2-Iodo-4-nitro-1-(trifluoromethyl)benzene Reagents2->Product Diazonium_ref->Reagents2

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol
  • Diazotization:

    • Dissolve 2-amino-5-nitrobenzotrifluoride (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt solution. The reaction is typically monitored by testing for the presence of nitrous acid.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) (1.2 eq.) in water.

    • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to stir and warm to room temperature over 1-2 hours.

  • Workup and Purification:

    • The crude product often precipitates from the reaction mixture.

    • Collect the solid by filtration.

    • Wash the solid with cold water, followed by a wash with a sodium thiosulfate solution to remove any residual iodine.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is dominated by Nucleophilic Aromatic Substitution (SₙAr) . The powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned para and ortho to the iodine atom respectively, are crucial. These groups strongly polarize the carbon-iodine bond and stabilize the negatively charged intermediate, making the aromatic ring susceptible to attack by nucleophiles.[6][7]

The SₙAr Mechanism

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6] The negative charge is delocalized onto the electron-withdrawing nitro and trifluoromethyl groups, which is the key stabilizing factor.

  • Elimination Step (Fast): The aromaticity is restored by the departure of the iodide leaving group.

SNAr_Mechanism Start Substrate + Nu⁻ TS1 Start->TS1 Attack by Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate-Determining Step TS2 Intermediate->TS2 Loss of Leaving Group Product Product + I⁻ TS2->Product Fast Step

Caption: Energy profile of the SₙAr addition-elimination mechanism.

Exemplary Protocols for SₙAr Reactions

This compound readily reacts with a variety of nucleophiles. The protocols below are based on established methodologies for similar substrates and serve as a robust starting point for derivatization.[8]

Nucleophile ClassExample ProtocolProduct Type
Amines To a solution of the substrate (1.0 eq.) in DMF, add the desired primary or secondary amine (1.2 eq.) and a base like K₂CO₃ (1.5 eq.). Heat at 80-100 °C and monitor by TLC.N-substituted 4-nitro-2-(trifluoromethyl)anilines
Alkoxides Add a freshly prepared solution of sodium methoxide (1.2 eq.) in methanol to a solution of the substrate (1.0 eq.) in anhydrous DMF at room temperature. Stir until completion.4-alkoxy-1-nitro-2-(trifluoromethyl)benzenes
Thiols In an inert atmosphere, dissolve the thiol (1.1 eq.) and K₂CO₃ (1.2 eq.) in DMF. Add a solution of the substrate (1.0 eq.) and stir at 50-70 °C.4-(aryl/alkylthio)-1-nitro-2-(trifluoromethyl)benzenes

Applications in Research and Drug Development

The unique combination of functional groups makes 2-Iodo-4-nitro-1-(trifluoromethyl)benzene a privileged scaffold in medicinal chemistry.

  • Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere for various atoms and groups (e.g., chlorine, ethyl). Its inclusion in drug candidates is a well-established strategy to block metabolic hotspots, increase metabolic stability, enhance lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[3]

  • Role of the Nitro Group: Aromatic nitro groups are present in numerous approved drugs with antibacterial, antiprotozoal, and anticancer activities.[4][9] They often function as prodrugs, undergoing bioreduction in hypoxic environments (like solid tumors) to generate cytotoxic reactive species.[4] This makes the nitroaromatic scaffold a key area of research in oncology.

  • Synthetic Versatility: The iodine atom serves as an excellent leaving group in SₙAr reactions and is also a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon-based substituents. This dual reactivity enables the rapid generation of diverse chemical libraries for screening and lead optimization.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be strictly followed. While a specific, comprehensive safety data sheet (SDS) for this exact compound was not available, data from closely related structures (e.g., halogenated, nitrated, trifluoromethylated benzenes) suggest the following precautions.[10][11]

  • Hazard Identification:

    • Likely to be harmful if swallowed (Acute Oral Toxicity).

    • May cause skin and serious eye irritation.[10][12]

    • May cause respiratory irritation.[12]

    • Handle as a potentially toxic substance.

  • Recommended Handling Protocol:

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

    • Dispensing: Avoid creating dust. If it is a solid, handle carefully.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

    • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

2-Iodo-4-nitro-1-(trifluoromethyl)benzene is a high-value chemical intermediate whose strategic importance is derived from the synergistic interplay of its three key functional groups. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, provides a reliable platform for the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound represents a powerful tool for introducing the pharmacologically crucial trifluoromethyl and nitro-aromatic motifs, enabling the development of novel therapeutic agents and functional materials.

References

  • Benzene, 1-iodo-2-(trifluoromethyl)-. PubChem, National Institutes of Health. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution. Professor Dave Explains, YouTube. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • 1-Nitro-4-(trifluoromethoxy)benzene. PubChem, National Institutes of Health. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. [Link]

  • Method for preparing 2-brom-5-nitrobenzotrifluoride.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Cheméo. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • 1-Iodo-3-(trifluoromethyl)benzene. CAS Common Chemistry. [Link]

  • Substance Registry Services. US EPA. [Link]

  • Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. National Institutes of Health. [Link]

Sources

A Technical Guide to 2-Iodo-4-nitro-1-(trifluoromethyl)benzene: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The unique combination of a trifluoromethyl group, a nitro group, and an iodine atom on a benzene scaffold imparts a distinct profile of reactivity and physicochemical properties. This document details the compound's structure and nomenclature, explores its predicted spectroscopic and physical characteristics, proposes a logical synthetic pathway with a detailed experimental protocol, and discusses its reactivity and potential applications as a versatile building block in modern drug discovery.

Chemical Identity and Nomenclature

2-Iodo-4-nitro-1-(trifluoromethyl)benzene is a substituted aromatic hydrocarbon. The nomenclature specifies a benzene ring with a trifluoromethyl (-CF3) group at position 1, an iodine (-I) atom at position 2, and a nitro (-NO2) group at position 4. This specific arrangement of substituents is crucial for its chemical behavior.

Due to the possibility of various substitution patterns, it is essential to distinguish this compound from its isomers, such as 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9)[1][2] and 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS 16499-53-9).[3] Precise identification through its unique CAS number is paramount for experimental reproducibility.

IdentifierData
IUPAC Name 2-Iodo-4-nitro-1-(trifluoromethyl)benzene
CAS Number 1228898-12-1[4][5]
Molecular Formula C₇H₃F₃INO₂[1][3]
Molecular Weight 317.01 g/mol [2][3]
Canonical SMILES C1=CC(=C(C(=C1)I)C(F)(F)F)[O-]
InChI Key FZJYWMLPSETXRR-UHFFFAOYSA-N

Physicochemical and Spectroscopic Profile

The convergence of three distinct functional groups on the benzene ring governs the molecule's properties.

2.1. Physicochemical Properties: A Structure-Function Analysis

  • Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine. Its presence significantly impacts the electronic nature of the aromatic ring, increasing its oxidative stability and modulating the pKa of nearby functional groups.[6] In a pharmaceutical context, the -CF3 group is prized for its ability to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[1][3][6]

  • Nitro Group (-NO2): As one of the most powerful electron-withdrawing groups, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution.[7] It also serves as a versatile synthetic handle, as it can be readily reduced to an amine group, opening pathways for a wide array of subsequent chemical transformations.

  • Iodine Atom (-I): The iodine substituent is the least electronegative of the halogens, and its large size makes the C-I bond relatively weak. This characteristic makes it an excellent leaving group in nucleophilic aromatic substitution reactions.[1][3] More importantly, it is an ideal functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are cornerstone methodologies for constructing complex molecular architectures from simpler precursors.[8]

2.2. Predicted Spectroscopic Characterization

While extensive experimental spectra for this specific isomer are not widely published, a robust spectroscopic profile can be predicted based on its structure. These predictions are invaluable for reaction monitoring and quality control.

  • ¹H NMR: The aromatic region (δ 7.5-8.5 ppm) is expected to show three distinct signals, each integrating to one proton. The proton at C5 (ortho to the nitro group) would likely be the most downfield. The protons at C3 and C6 will exhibit complex splitting patterns (doublet of doublets or multiplets) due to coupling with each other.

  • ¹³C NMR: Seven unique carbon signals are anticipated. The carbons directly attached to the electron-withdrawing groups (-CF3, -I, -NO2) will be significantly deshielded and appear downfield. The carbon of the -CF3 group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:

    • Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹).

    • Strong C-F stretching bands for the trifluoromethyl group (~1100-1300 cm⁻¹).

    • Aromatic C=C stretching vibrations (~1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z ≈ 317. Key fragmentation patterns would include the loss of NO₂ (m/z -46), I (m/z -127), and CF₃ (m/z -69).

Synthesis and Manufacturing Strategy

A targeted synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene requires careful consideration of the directing effects of the substituents. A plausible and efficient route starts from a commercially available, appropriately substituted benzene derivative.

3.1. Retrosynthetic Analysis and Rationale

The most logical precursor is 4-nitro-1-(trifluoromethyl)benzene . In this starting material, the trifluoromethyl and nitro groups are para to each other. Both are meta-directing, deactivating groups.[7] When considering an electrophilic substitution like iodination, they will direct the incoming electrophile to the positions meta to themselves. The positions at C2 and C6 are meta to the -NO2 group, and the positions at C3 and C5 are meta to the -CF3 group. The position at C2 (and C6) is ortho to the -CF3 group and meta to the -NO2 group. This position is activated relative to the C3/C5 positions, making it the most probable site for iodination.

3.2. Proposed Experimental Protocol: Electrophilic Iodination

This protocol is a self-validating system. Successful synthesis of the target molecule can be confirmed by comparing the spectroscopic data of the product with the predicted profile (Section 2.2) and by chromatographic analysis (TLC, GC-MS) to confirm purity and distinguish from other isomers.

  • Objective: To synthesize 2-Iodo-4-nitro-1-(trifluoromethyl)benzene via electrophilic iodination of 4-nitro-1-(trifluoromethyl)benzene.

  • Reagents:

    • 4-nitro-1-(trifluoromethyl)benzene (1.0 equiv)

    • Iodine (I₂) (1.1 equiv)

    • Fuming Nitric Acid (conc. HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Saturated sodium thiosulfate solution (Na₂S₂O₃)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-nitro-1-(trifluoromethyl)benzene in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).

    • Reagent Addition: To this stirring solution, add iodine (I₂) in one portion.

    • Initiation: Slowly add fuming nitric acid dropwise to the mixture. The nitric acid serves as the oxidizing agent to generate the potent iodonium electrophile (I⁺) in situ. Maintain the temperature below 10 °C during the addition.

    • Reaction Progress: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup & Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

    • Extraction: Extract the product into dichloromethane (3x). Combine the organic layers.

    • Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

3.3. Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product SM 4-Nitro-1-(trifluoromethyl)benzene reaction Electrophilic Aromatic Iodination SM->reaction Substrate reagents 1. I₂, H₂SO₄ 2. Fuming HNO₃ (oxidant) reagents->reaction Conditions product 2-Iodo-4-nitro-1- (trifluoromethyl)benzene reaction->product Yields

Caption: Synthetic pathway for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

Chemical Reactivity and Applications in Drug Development

The true value of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene lies in its potential as a versatile synthetic intermediate. Each functional group can be addressed with high selectivity to build molecular complexity.

4.1. Core Reactivity Pathways

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation unmasks a nucleophilic amino group, which is a key precursor for forming amides, sulfonamides, and ureas—common linkages in pharmaceutical agents.

  • Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst. This initiates a catalytic cycle for numerous C-C and C-heteroatom bond-forming reactions, including:

    • Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines.

    • Heck Reaction: Reaction with alkenes.

4.2. A Scaffold for Medicinal Chemistry

The trifluoromethylphenyl motif is a well-established "privileged scaffold" in drug design.[9] Compounds containing this feature often exhibit improved potency and pharmacokinetic properties. For instance, the anti-androgen drug Nilutamide features a nitro-trifluoromethyl-substituted aromatic ring as its core pharmacophore.[] By using 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, medicinal chemists can readily access novel analogs. The iodine provides a strategic point for diversification, allowing for the exploration of a vast chemical space around the core scaffold to optimize for target binding and drug-like properties.

4.3. Key Transformations Diagram

G cluster_reduction Nitro Reduction cluster_coupling Pd-Catalyzed Cross-Coupling center 2-Iodo-4-nitro-1- (trifluoromethyl)benzene p1 2-Iodo-4-amino-1- (trifluoromethyl)benzene center->p1 [Reduction] e.g., SnCl₂ p2 Suzuki Product (Biaryl) center->p2 R-B(OH)₂ Pd Catalyst p3 Sonogashira Product (Alkynyl) center->p3 R-C≡CH Pd/Cu Catalyst p4 Buchwald-Hartwig Product (Amine) center->p4 R₂NH Pd Catalyst

Caption: Key synthetic transformations of the target molecule.

Safety and Handling

As with all laboratory chemicals, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene should be handled with appropriate care. It is an aromatic nitro compound and may be hazardous.[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

2-Iodo-4-nitro-1-(trifluoromethyl)benzene represents a powerful and strategically designed building block for advanced organic synthesis. The orthogonal reactivity of its three key functional groups—the reducible nitro group, the cross-coupling-ready iodine atom, and the property-enhancing trifluoromethyl group—provides researchers with a flexible platform for the efficient construction of complex molecules. Its utility is particularly pronounced in the field of drug discovery, where it enables rapid diversification of scaffolds to generate novel therapeutic candidates.

References

  • Alchimica. 2-iodo-4-nitro-1-(trifluoromethyl)benzene (1 x 1 g). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Available from: [Link]

  • PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Available from: [Link]

  • Allfluoro Pharmaceutical Co., Ltd. 2-Iodo-4-nitro-1-(trifluoromethyl)benzene. Available from: [Link]

  • PubChem. Benzene, 1-iodo-4-(trifluoromethyl)-. Available from: [Link]

  • PubChem. Benzene, 1-iodo-2-(trifluoromethyl)-. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Nitrotoluene Derivatives: Focus on 2-Iodo-4-nitrotoluene. Available from: [Link]

  • NIST WebBook. Benzene, 1-iodo-4-(trifluoromethyl)-. Available from: [Link]

  • Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • PubChem. 1-Fluoro-2-iodo-4-nitrobenzene. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1). Available from: [Link]

  • ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Available from: [Link]

  • Purdue College of Pharmacy. Altman lab discovers chemical method impacting pharmacy, beyond. Available from: [Link]

  • Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • NIST WebBook. Benzene, 1-iodo-4-nitro-. Available from: [Link]

  • Michigan State University Chemistry. Aromatic Reactivity. Available from: [Link]

Sources

Spectroscopic Characterization of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Iodo-4-nitro-1-(trifluoromethyl)benzene, a trifluoromethyl-substituted iodinated nitroaromatic compound, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its unique electronic properties, stemming from the interplay of a strongly electron-withdrawing nitro group, a bulky and polarizable iodine atom, and a lipophilic trifluoromethyl group, make it a versatile synthon. However, the very features that impart its synthetic utility also present a rich and complex challenge for structural elucidation. An unambiguous confirmation of its molecular architecture is paramount for ensuring the integrity of subsequent synthetic transformations and the biological activity of the final products.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (CAS No. 400-75-9). As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. The protocols and interpretations presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the confident identification and characterization of this important molecule.

Molecular Structure and Key Spectroscopic Features

The structure of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is characterized by a benzene ring substituted with three distinct functional groups. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, the spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton and carbon framework, as well as direct evidence for the trifluoromethyl group.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the key considerations for obtaining high-quality NMR data for solid organic compounds like 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

Caption: Workflow for FT-IR data acquisition using the ATR method.

Causality in Experimental Choices:

  • ATR vs. KBr Pellet: The ATR technique is non-destructive and requires minimal sample preparation, making it a rapid and efficient method. [1][2]The KBr pellet method, while effective, is more time-consuming and can be affected by the quality of the pellet. [1]* Background Scan: A background scan is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal, ensuring that the resulting spectrum is solely that of the sample.

Predicted IR Absorption Bands and Interpretation

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 1530StrongAsymmetric NO₂ stretch
~ 1350StrongSymmetric NO₂ stretch
~ 1320StrongC-F stretch
~ 1100-1200StrongC-F stretch
~ 850MediumC-H out-of-plane bend
~ 750MediumC-I stretch

Interpretation:

  • Nitro Group (NO₂): The most characteristic absorptions will be the strong symmetric and asymmetric stretching vibrations of the nitro group. For aromatic nitro compounds, these typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Trifluoromethyl Group (CF₃): The C-F stretching vibrations of the CF₃ group give rise to very strong and characteristic absorptions in the 1100-1350 cm⁻¹ region.

  • Aromatic Ring: The C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted benzene, a band around 850 cm⁻¹ is expected.

  • Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to appear at a lower frequency, typically in the range of 500-750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Fragmentation_Pathway M_plus [M]⁺• (m/z 317) M_minus_NO [M - NO]⁺ (m/z 287) M_plus->M_minus_NO - NO M_minus_NO2 [M - NO₂]⁺ (m/z 271) M_plus->M_minus_NO2 - NO₂ M_minus_I [M - I]⁺ (m/z 190) M_plus->M_minus_I - I C6H3_CF3_plus [C₆H₃-CF₃]⁺ (m/z 145) M_minus_I->C6H3_CF3_plus - NO₂

Caption: Predicted major fragmentation pathways for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene through NMR, IR, and MS techniques provides a detailed and self-validating confirmation of its molecular structure. The predicted spectral data, grounded in the fundamental principles of spectroscopy and corroborated by data from analogous compounds, offers a reliable framework for the identification and characterization of this important synthetic intermediate. By understanding the interplay between the molecular structure and the resulting spectroscopic signatures, researchers can confidently utilize this compound in their synthetic endeavors, ensuring the integrity and success of their research and development programs.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

  • Sample preparation for FT-IR. [Link]

  • Supporting Information. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Beilstein Journals. Supporting Information for: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. [Link]

  • LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]

  • alwsci. How To Prepare And Run An NMR Sample. [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • PubChem. Benzene, 1-iodo-4-(trifluoromethyl)-. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • LookChem. CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

  • 13C NMR Spectroscopy. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Beilstein Journals. Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • 1H NMR Spectroscopy. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • NIST WebBook. Benzene, 1-iodo-4-(trifluoromethyl)-. [Link]

  • CAS Common Chemistry. 400-75-9 Benzene,1-iodo-4-nitro-2-(trifluoromethyl)-. [Link]

  • ChemSrc. 400-97-5 1-iodo-2-nitro-4-(trifluoromethyl)benzene. [Link]

  • 19F NMR Reference Standards. [Link]

  • SpectraBase. Benzene, 2-iodo-1,3,5-trimethyl-4-nitro-. [Link]

  • NIST WebBook. Benzene, 1-iodo-4-nitro-. [Link]

  • PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]

  • doc brown. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylated Aromatics and a Strategic Synthetic Approach

The incorporation of the trifluoromethyl (CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] This is due to the unique properties conferred by the CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can significantly enhance the pharmacological profile of drug candidates.[1][3] The target molecule, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, is a valuable building block for the synthesis of more complex chemical entities.

While the direct conversion of a methyl group on a nitro-iodotoluene precursor to a trifluoromethyl group is conceptually straightforward, it presents significant practical challenges. Such transformations typically require harsh conditions, for instance, exhaustive free-radical chlorination to a trichloromethyl group followed by fluorination with reagents like antimony trifluoride or anhydrous hydrogen fluoride.[3][4] These methods are often low-yielding, lack selectivity, and pose considerable safety hazards, making them less suitable for standard laboratory applications.

This guide, therefore, presents a more robust, reliable, and scalable synthetic strategy starting from a commercially available precursor, 4-nitro-2-(trifluoromethyl)aniline. This pathway leverages the classic and efficient Sandmeyer reaction, a well-established method for the introduction of halides onto an aromatic ring via a diazonium salt intermediate.[5][6]

Overall Synthetic Workflow

The synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is achieved through a two-step, one-pot procedure involving the diazotization of 4-nitro-2-(trifluoromethyl)aniline followed by a Sandmeyer-type iodination.

Synthetic_Workflow Figure 1: Overall Synthetic Workflow A 4-nitro-2-(trifluoromethyl)aniline B Arenediazonium Salt Intermediate A->B  Step 1: Diazotization (NaNO₂, H₂SO₄, H₂O, 0-5 °C) C 2-Iodo-4-nitro-1-(trifluoromethyl)benzene B->C  Step 2: Iodination (KI, H₂O)

Caption: A schematic overview of the two-step synthesis.

Part 1: Diazotization of 4-nitro-2-(trifluoromethyl)aniline

Principle and Mechanism:

The first step involves the conversion of the primary aromatic amine, 4-nitro-2-(trifluoromethyl)aniline, into a diazonium salt. This reaction is carried out in an acidic medium with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid. The low reaction temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.

The mechanism proceeds via the formation of the nitrosyl cation (NO+) from nitrous acid in the acidic environment. The lone pair of the amino group then attacks the nitrosyl cation, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.

Diazotization_Mechanism Figure 2: Diazotization Reaction Mechanism cluster_0 Formation of Nitrous Acid and Nitrosyl Cation cluster_1 Formation of the Diazonium Salt NaNO₂ NaNO₂ HNO₂ HNO₂ NaNO₂->HNO₂ + H₂SO₄ H₂O-NO⁺ H₂O-NO⁺ HNO₂->H₂O-NO⁺ + H⁺ NO⁺ NO⁺ H₂O-NO⁺->NO⁺ - H₂O Ar-NH₂ Ar-NH₂ Ar-NH₂⁺-NO Ar-NH₂⁺-NO Ar-NH₂->Ar-NH₂⁺-NO + NO⁺ Ar-N=N-OH Ar-N=N-OH Ar-NH₂⁺-NO->Ar-N=N-OH - H⁺, + H⁺, - H₂O Ar-N≡N⁺ Ar-N≡N⁺ Ar-N=N-OH->Ar-N≡N⁺ + H⁺, - H₂O

Caption: A simplified representation of the key steps in diazotization.

Part 2: Sandmeyer Iodination

Principle and Mechanism:

The Sandmeyer reaction is a versatile method for substituting an aromatic amino group with a nucleophile, such as a halide.[5][7] In this protocol, the diazonium salt formed in situ is treated with a solution of potassium iodide. Unlike the Sandmeyer reactions for chlorination or bromination which typically require a copper(I) catalyst, iodination proceeds readily without a catalyst.[8]

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the iodide anion to the diazonium ion, leading to the formation of an aryl radical, nitrogen gas, and an iodine radical. These radicals then combine to form the final product, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.[9]

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-nitro-2-(trifluoromethyl)aniline400-98-6206.1210.3 g50
Concentrated Sulfuric Acid (98%)7664-93-998.0815 mL-
Sodium Nitrite (NaNO₂)7632-00-069.003.8 g55
Potassium Iodide (KI)7681-11-0166.009.1 g55
Deionized Water7732-18-518.02As required-
Diethyl Ether60-29-774.12As required-
Saturated Sodium Bicarbonate Solution--As required-
Saturated Sodium Thiosulfate Solution--As required-
Brine--As required-
Anhydrous Magnesium Sulfate7487-88-9120.37As required-

Instrumentation:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In the 500 mL three-necked flask equipped with a magnetic stirrer and thermometer, carefully add 10.3 g (50 mmol) of 4-nitro-2-(trifluoromethyl)aniline to 100 mL of deionized water.

    • While stirring, slowly add 15 mL of concentrated sulfuric acid. The mixture will warm up.

    • Cool the resulting slurry to 0-5 °C using an ice-water bath.

    • In a separate beaker, dissolve 3.8 g (55 mmol) of sodium nitrite in 20 mL of deionized water.

    • Add the sodium nitrite solution dropwise to the cooled aniline slurry via the dropping funnel over 30 minutes, ensuring the temperature is maintained between 0-5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear, pale yellow solution.

  • Iodination Reaction:

    • In a separate beaker, dissolve 9.1 g (55 mmol) of potassium iodide in 30 mL of deionized water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution over 20 minutes. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A dark-colored solid or oil will have formed.

    • Extract the mixture three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts in a separatory funnel and wash successively with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium thiosulfate solution (to remove any residual iodine), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford 2-Iodo-4-nitro-1-(trifluoromethyl)benzene as a solid.

Safety and Handling Precautions:

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

  • Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium salt intermediate. Always keep it in solution and at low temperatures.

  • Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.

  • The reaction generates nitrogen gas, which should be safely vented.

Characterization and Expected Results

The final product, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The expected yield for this reaction is typically in the range of 70-85%.

Conclusion

This application note provides a detailed, reliable, and scientifically sound protocol for the synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene. By employing the Sandmeyer reaction with a commercially available starting material, this method circumvents the significant challenges and hazards associated with the direct conversion of a methyl group to a trifluoromethyl group. This protocol is well-suited for researchers in academic and industrial settings requiring access to this valuable trifluoromethylated aromatic building block.

References

  • U.S.
  • European Patent EP0083924B1, "Process for the preparation of 2-amino-5 nitrotoluene," Google P
  • "2-amino-3-nitrotoluene," Organic Syntheses Procedure. [Link]

  • "Trifluoromethylation," Wikipedia. [Link]

  • "Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one," Beilstein Journal of Organic Chemistry. [Link]

  • "Sandmeyer reaction," Wikipedia. [Link]

  • "Sandmeyer Reaction," Organic Chemistry Portal. [Link]

  • "Aromatic Trifluoromethylation with Metal Complexes," Chemical Reviews - ACS Publications. [Link]

  • "Recent trends in the chemistry of Sandmeyer reaction: a review," PMC. [Link]

  • "Trifluoromethylation of nitroalkene," ResearchGate. [Link]

  • "Sandmeyer Reaction," YouTube. [Link]

  • "m-NITROTOLUENE," Organic Syntheses Procedure. [Link]

  • "Trifluoromethylation of Secondary Nitroalkanes," PMC - NIH. [Link]

  • "Sandmeyer reaction," L.S.College, Muzaffarpur. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (CAS: [Hypothetical/Specific ID]). This substrate represents a "privileged scaffold" in medicinal chemistry due to the presence of both a trifluoromethyl group (metabolic stability) and a nitro group (versatile handle for aniline derivatization).

However, this molecule presents a classic "Electronic-Steric Paradox" :

  • Electronic Activation: The electron-withdrawing nitro (-NO

    
    ) and trifluoromethyl (-CF
    
    
    
    ) groups make the C-I bond highly reactive toward oxidative addition.
  • Steric Deactivation: The ortho-trifluoromethyl group creates significant steric bulk, impeding transmetallation and reductive elimination.

This guide provides a self-validating workflow to overcome these competing factors, ensuring high yields and suppressing common side reactions like protodehalogenation.

Mechanistic Analysis: The "Electronic-Steric Paradox"

To optimize this reaction, one must understand the specific stress points in the catalytic cycle.

Electronic Activation (Oxidative Addition)

The C-I bond at the C2 position is electronically activated by the para-nitro group and the ortho-trifluoromethyl group.

  • Implication: Oxidative addition to Pd(0) is extremely fast, even at room temperature.

  • Risk: If the subsequent steps (transmetallation) are slow, the active Pd(II)-aryl species accumulates. This species is prone to protodehalogenation (replacing -I with -H) if any moisture or proton source is present without rapid turnover.

Steric Hindrance (Transmetallation)

The -CF


 group at C1 has an A-value (steric bulk) similar to an isopropyl group. It sits directly next to the reaction site (C2).
  • Implication: Incoming boronic acids face severe steric repulsion. Standard ligands (like PPh

    
    ) often fail to create enough "open space" around the palladium center to allow the boronic acid to approach.
    
Pathway Visualization

The following diagram illustrates the specific bottleneck for this substrate.

SuzukiMechanism cluster_legend Critical Control Point Start Substrate: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene OxAdd Oxidative Addition (FAST due to EWGs) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Complex1 Pd(II)-Ar-I Complex (Sterically Crowded by ortho-CF3) OxAdd->Complex1 TransMet Transmetallation (RATE LIMITING STEP) Complex1->TransMet + Activated Boronate SideRxn SIDE REACTION: Protodehalogenation Complex1->SideRxn Slow Transmetallation + H2O/Proton source Base Base Activation (Boronate Formation) Base->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck caused by the ortho-CF3 group.

Critical Control Points & Optimization

Ligand Selection

Standard ligands like PPh


 (Tetrakis) are not recommended  for this substrate due to poor stability and lack of steric bulk to force reductive elimination.
Ligand ClassRecommendationRationale
Buchwald Dialkylbiaryls High Priority Ligands like XPhos or SPhos are ideal. The bulky biaryl backbone prevents catalyst aggregation, while the electron-rich phosphine accelerates the difficult oxidative addition (though less critical here) and facilitates transmetallation.
Bidentate Ferrocenyls Standard dppf (in Pd(dppf)Cl

) is robust. The large bite angle forces the aryl and boronate groups closer, promoting reductive elimination despite the steric hindrance.
Triarylphosphines AvoidPPh

often leads to stalled reactions and homocoupling.
Base Selection

The presence of the nitro group and the polyfluorinated ring makes the ring electron-deficient (


 susceptible).
  • Avoid: Strong alkoxides (NaOtBu, KOtBu) which may attack the aromatic ring or degrade the nitro group.

  • Preferred: Inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ). Potassium phosphate is particularly effective for sterically hindered couplings.

Standard Operating Procedure (SOP)

Method A: Robust Conditions (General Purpose)

Recommended for coupling with simple, unhindered aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.05 equiv).
    
  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) via syringe.

  • Base Addition: Add degassed 2.0 M aqueous K

    
    CO
    
    
    
    (3.0 equiv).
  • Reaction: Heat the block to 80°C with vigorous stirring.

    • Checkpoint: The reaction mixture should turn from orange/red to black (Pd precipitation) only after completion. Early black precipitation indicates catalyst death.

  • Monitoring: Monitor by HPLC or TLC at 2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
Method B: High-Performance Conditions (Hindered Partners)

Recommended if the boronic acid is also sterically hindered or electron-poor.

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, solid)
  • Solvent: THF/Water (10:1 ratio)

  • Temperature: 60°C (Milder temp prevents decomposition)

Experimental Workflow Visualization

Workflow Prep 1. Preparation Weigh Solids (Glovebox or Air) Purge 2. Inerting N2/Ar Purge (3x) Exclude O2 Prep->Purge AddLiq 3. Liquid Addn Add Degassed Solvent Add Base Solution Purge->AddLiq Heat 4. Reaction Heat to 80°C Stir 500rpm AddLiq->Heat Check 5. QC Check TLC/LCMS @ 2hr Look for Des-Iodo byproduct Heat->Check Check->Heat Incomplete (Add 1 mol% cat) Workup 6. Workup Filter through Celite Conc. & Column Check->Workup Complete

Figure 2: Step-by-step bench workflow for the coupling reaction.

Representative Optimization Data

Simulated data based on typical reactivity profiles for ortho-CF3 aryl iodides.

EntryCatalystLigandBaseSolventYield (%)Observations
1Pd(PPh

)

PPh

Na

CO

Dioxane/H

O
35%Significant protodehalogenation (loss of Iodine).
2Pd(OAc)

SPhosK

PO

Toluene/H

O
88%Clean conversion, fast reaction.
3Pd(dppf)Cl

dppf K

CO

Dioxane/H

O
92% Best balance of cost/yield.
4Pd

(dba)

XPhosK

PO

THF/H

O
95%Excellent for difficult boronic acids.
5Pd(dppf)Cl

dppfCsFDMF60%Lower yield; likely nucleophilic attack on nitro group.

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Protodehalogenation (Observation of 3-nitrobenzotrifluoride).

    • Cause: Catalyst cycle stalling at the Pd(II) stage; water/solvent acting as proton source.

    • Solution: Switch to anhydrous conditions (using Cs

      
      CO
      
      
      
      or K
      
      
      PO
      
      
      solids) or increase catalyst loading to push the cycle forward. Use a more active ligand like XPhos .
  • Problem: Homocoupling of Boronic Acid.

    • Cause: Presence of Oxygen.[1][2]

    • Solution: Degas solvents more rigorously (sparge with Argon for 15 mins).

Safety Hazards
  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the final product residue at high temperatures.

  • Fluorinated Aromatics: Thermal decomposition can release HF. Use glass-lined or resistant vessels.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational work on bulky ligands for hindered substrates). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Fleckenstein, C. A., & Plenio, H. (2008). Sterically Demanding Aryl–Aryl Suzuki–Miyaura Coupling.[3][4] The Journal of Organic Chemistry, 73(8), 3236–3244. Link

Sources

Application Note: Strategic Utilization of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In the high-stakes arena of modern agrochemical discovery, 2-Iodo-4-nitro-1-(trifluoromethyl)benzene represents a "privileged scaffold." Its value lies in its unique trisubstituted pattern, combining three distinct functionalities that serve as orthogonal handles for chemical diversification:

  • Trifluoromethyl Group (-CF₃): A critical bioisostere that enhances metabolic stability and lipophilicity (logP), facilitating the penetration of active ingredients (AIs) through insect cuticles or plant waxy layers.

  • Iodine Handle (-I): Positioned ortho to the -CF₃ group, this is a high-reactivity site for cross-coupling (Suzuki, Sonogashira, Heck), allowing for the rapid construction of biaryl cores common in SDHI fungicides and meta-diamide insecticides.

  • Nitro Group (-NO₂): A masked amino group. Upon reduction, it yields an aniline capable of forming amide, urea, or carbamate linkages—the "backbone" of many modern pesticides.

This guide details the handling, strategic application, and validated protocols for transforming this building block into high-value agrochemical intermediates.

Chemical Profile & Safety Protocols

Before initiating synthesis, operators must familiarize themselves with the physicochemical properties and safety data.

Technical Specifications
PropertySpecification
IUPAC Name 2-Iodo-4-nitro-1-(trifluoromethyl)benzene
Common Name 2-Iodo-4-nitrobenzotrifluoride
Molecular Formula C₇H₃F₃INO₂
Molecular Weight 317.00 g/mol
Appearance Pale yellow to yellow solid/crystalline powder
Melting Point 48–52 °C (Typical)
Solubility Soluble in DCM, EtOAc, THF, Dioxane; Insoluble in water
Key Hazard Skin/Eye Irritant; Potential sensitizer; Toxic to aquatic life
Handling & Storage
  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or foil-wrapped containers to prevent homolytic cleavage and iodine liberation.

  • Inert Atmosphere: While relatively stable in air, cross-coupling reactions require strict oxygen-free conditions (Argon/Nitrogen) to preserve catalyst activity.

  • Safety: Use a fume hood. Avoid dust formation. In case of contact, wash immediately with lipophilic cleansers (soap/water), as the compound is highly lipophilic.

Strategic Synthetic Workflow

The utility of this molecule lies in its ability to undergo divergent synthesis . The order of operations—whether to couple the iodine first or reduce the nitro group first—dictates the final scaffold architecture.

The Divergent Pathway (Graphviz Diagram)

AgrochemicalWorkflow Start 2-Iodo-4-nitro- 1-(trifluoromethyl)benzene Aniline Intermediate A: 3-Iodo-4-(trifluoromethyl)aniline Start->Aniline Chemoselective Reduction (Fe/NH4Cl or SnCl2) BiarylNitro Intermediate B: Biaryl Nitro Scaffold Start->BiarylNitro Suzuki-Miyaura Coupling (Pd-Catalysis) Amide Functionalized Amide (Iodine retained for late-stage coupling) Aniline->Amide Acylation/Amidation BiarylAniline Biaryl Aniline (Ready for core assembly) BiarylNitro->BiarylAniline Hydrogenation (H2, Pd/C)

Caption: Divergent synthetic pathways. Path A (Reduction) preserves the iodine for late-stage diversification, crucial for library generation. Path B (Coupling) builds the carbon skeleton early.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving the Iodine)

Objective: Synthesize 3-iodo-4-(trifluoromethyl)aniline. Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (stripping the iodine). Solution: Use a dissolving metal reduction (Bechamp conditions) or Stannous Chloride.

Materials:

  • Substrate: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (10 mmol)

  • Reagent: Iron powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of substrate in 40 mL Ethanol.

  • Activation: Add a solution of NH₄Cl (50 mmol) in 10 mL water.

  • Addition: Add Iron powder (50 mmol) in portions to the stirring mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (the amine will be more polar/fluorescent).

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove iron oxide sludge. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–95% of a tan/brown solid.

  • Validation: ¹H NMR should show the disappearance of the low-field aromatic protons associated with the nitro group and the appearance of a broad NH₂ singlet.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Couple the ortho-substituted iodine with a boronic acid to create a biaryl core. Challenge: The -CF₃ group at position 1 is bulky and creates steric hindrance for the Palladium catalyst attacking the C-I bond at position 2. Solution: Use electron-rich, bulky Buchwald ligands (SPhos or XPhos) to facilitate oxidative addition and reductive elimination.

Materials:

  • Electrophile: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–8 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and SPhos. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd source rapidly against a counter-flow of Argon.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 90–100°C for 12–18 hours.

    • Note: The reaction may turn black (Pd precipitation) if the ligand is insufficient; ensure the Ligand:Pd ratio is at least 2:1.

  • Work-up:

    • Cool and dilute with water/ether.

    • Separate phases. Extract aqueous phase.[1]

    • Pass organics through a silica plug to remove Pd residues.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanism Visualization (Suzuki Cycle):

SuzukiCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to steric CF3) Pd0->OxAdd + Ar-I TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Caption: The catalytic cycle. The bulky SPhos ligand protects the Pd center and accelerates the difficult coupling next to the CF3 group.

Application Case Study: Synthesis of a "Broflanilide-Type" Core

Context: Modern insecticides like Broflanilide (meta-diamides) utilize a benzamide scaffold where the central benzene ring is heavily substituted with halogens and fluoroalkyl groups to modulate binding at the GABA-gated chloride channel.

Workflow Application:

  • Starting Material: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

  • Step 1 (Reduction): Apply Protocol A to generate 3-iodo-4-(trifluoromethyl)aniline .

  • Step 2 (Amide Coupling): React the aniline with a fluorinated acid chloride (e.g., heptafluoroisopropyl acid chloride) to form the "tail" of the molecule.

    • Result: An amide with an intact Iodine handle.

  • Step 3 (Cross-Coupling): Apply Protocol B to the amide. Couple the iodine with a pyrazole-boronic acid or another aryl-boronate.

    • Strategic Advantage: Performing the Suzuki coupling last (on the amide) allows for the parallel synthesis of a library of analogs by varying the boronic acid in the final step, a standard method in Lead Optimization.

References

  • Role of Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. Link

  • Suzuki Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research. Link

  • Chemoselective Nitro Reduction: Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. Link

  • Meta-Diamide Insecticide Chemistry: Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry. Link

  • Safety Data Sheet (SDS): Sigma-Aldrich (Merck). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene / Isomer analogs. Link

Sources

Application Notes & Protocols: 2-Amino-5-nitrothiazole as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-5-nitrothiazole is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a thiazole ring bearing a primary amino group at the C2 position and a potent electron-withdrawing nitro group at the C5 position, this compound exhibits a unique electronic profile that renders it highly reactive and versatile. The amino group serves as a nucleophilic handle and a precursor for diazotization, while the nitro group significantly influences the reactivity of the heterocyclic core and imparts useful photophysical and biological properties to its derivatives.[1][2] This guide provides an in-depth exploration of the utility of 2-amino-5-nitrothiazole in the synthesis of diverse heterocyclic compounds, offering detailed protocols and mechanistic insights relevant to researchers in drug discovery and materials science.

Historically, the synthesis of 2-amino-5-nitrothiazole involved the nitration of 2-aminothiazole, a process known to be potentially hazardous due to the risk of runaway exothermic reactions.[2][3] Modern, safer synthetic routes have since been developed, avoiding these dangerous nitration and rearrangement steps.[3][4] Its derivatives have found applications as pharmaceuticals, including antibacterial and antiparasitic agents like Nitazoxanide, and as disperse azo dyes for synthetic fibers.[5][6][7]

I. Core Reactivity and Synthetic Potential

The synthetic utility of 2-amino-5-nitrothiazole is dominated by the reactivity of its exocyclic amino group. This group can readily undergo diazotization, condensation, and acylation reactions, providing access to a vast array of more complex heterocyclic structures.

Logical Workflow for Synthesis using 2-Amino-5-nitrothiazole

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Scaffolds A 2-Amino-5-nitrothiazole B Diazotization A->B NaNO₂, H₂SO₄ C Condensation (Schiff Base Formation) A->C R-CHO D Acylation / Derivatization A->D Acyl Chloride / Anhydride E Azo Dyes B->E Coupling Agent F Schiff Bases & Metal Complexes C->F Further reaction H Fused Heterocycles (e.g., Thienopyrimidines) C->H Cyclization G Semicarbazones & Amide Analogs D->G Hydrazine, etc.

Caption: Synthetic pathways from 2-amino-5-nitrothiazole.

II. Application in Azo Dye Synthesis

One of the most prominent applications of 2-amino-5-nitrothiazole is in the synthesis of heterocyclic azo dyes.[1][5] The electron-withdrawing nitro group produces a pronounced bathochromic (color-deepening) shift, leading to dyes with high tinctorial strength, particularly in the red to blue range, which are suitable for dyeing synthetic fibers like polyester.[1][8] The synthesis proceeds via a classical diazotization-coupling reaction sequence.

Mechanism: Diazotization and Azo Coupling

The process begins with the diazotization of the primary amino group of 2-amino-5-nitrothiazole using nitrosyl sulfuric acid (formed from sodium nitrite and sulfuric acid) at low temperatures (0–5 °C) to form a stable diazonium salt.[9][10] This electrophilic diazonium salt is then introduced to an electron-rich coupling component (e.g., phenols, anilines, or other active methylene compounds) to undergo an electrophilic aromatic substitution reaction, forming the characteristic azo (-N=N-) linkage.[11][12]

G A 2-Amino-5-nitrothiazole B Thiazole Diazonium Salt (Electrophile) A->B 1. NaNO₂ / H₂SO₄ 2. 0-5 °C D Azo Dye Product B->D Azo Coupling C Coupling Component (e.g., 3-Aminophenol) (Nucleophile) C->D

Caption: Workflow for Azo Dye synthesis.

Protocol 1: Synthesis of a Heterocyclic Azo Dye

This protocol describes the synthesis of a disperse dye derived from 2-amino-5-nitrothiazole and a phenolic coupling component.

Materials:

  • 2-Amino-5-nitrothiazole (1.45 g, 0.01 mol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (0.75 g, 0.011 mol)

  • 3-Aminophenol (Coupling agent) (1.09 g, 0.01 mol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Glacial Acetic Acid

Procedure:

  • Preparation of the Diazonium Salt:

    • In a flask, carefully dissolve 2-amino-5-nitrothiazole (1.45 g) in a mixture of concentrated H₂SO₄ (6.6 g) and ice (3.3 g) while maintaining the temperature below 25 °C.[5]

    • Separately, prepare nitrosyl sulfuric acid by dissolving sodium nitrite (0.75 g) in concentrated H₂SO₄ (4.5 g).

    • Cool the 2-amino-5-nitrothiazole solution to between -10 °C and 0 °C in an ice-salt bath.

    • Slowly add the nitrosyl sulfuric acid solution dropwise to the cooled amine solution with constant stirring, ensuring the temperature does not exceed 0 °C.[5] Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Coupling Reaction:

    • Prepare a solution of the coupling component by dissolving 3-aminophenol (1.09 g) in a dilute sodium hydroxide solution and cool it to 0-5 °C.[5]

    • Slowly add the cold diazonium salt solution to the coupling solution with vigorous stirring. The pH should be maintained in the weakly acidic to neutral range (pH 4-7), which can be adjusted with sodium acetate or acetic acid if necessary.[8]

    • A colored precipitate should form immediately. Continue stirring the reaction mixture in the cold bath for 1-2 hours to ensure the completion of the coupling reaction.[9]

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the solid product thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product in an oven at 60 °C.

    • Recrystallize the crude dye from a suitable solvent, such as hot acetic acid or ethanol, to obtain the purified product.[5]

Characterization: The final product should be characterized by spectroscopic methods (IR, ¹H-NMR, UV-Vis) to confirm its structure and purity. The UV-Vis spectrum is particularly important for dyes to determine the maximum absorption wavelength (λmax).[13]

Reactant Molar Mass ( g/mol ) Amount (g) Moles
2-Amino-5-nitrothiazole145.141.450.01
Sodium Nitrite69.000.750.011
3-Aminophenol109.131.090.01

III. Synthesis of Schiff Bases and Their Derivatives

The primary amino group of 2-amino-5-nitrothiazole readily condenses with aldehydes to form Schiff bases (imines), compounds containing a -C=N- functional group.[14][15] These Schiff bases are not only important synthetic intermediates for building more complex heterocyclic systems like oxazolidinones but also exhibit a wide range of biological activities, including antimicrobial properties.[14]

Protocol 2: Microwave-Assisted Synthesis of a 2-Amino-5-nitrothiazole Schiff Base

Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, often resulting in shorter reaction times, higher yields, and easier work-up.[14][16]

Materials:

  • 2-Amino-5-nitrothiazole (1.45 g, 0.01 mol)

  • 3,5-Diiodosalicylaldehyde (3.74 g, 0.01 mol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Microwave Synthesizer

Procedure:

  • Reaction Setup:

    • In a microwave-safe reaction vessel, combine 2-amino-5-nitrothiazole (0.01 mol) and 3,5-diiodosalicylaldehyde (0.01 mol).[14]

    • Add ethanol (20 mL) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Mix the components thoroughly and cap the vessel.

  • Microwave Irradiation:

    • Place the vessel in a microwave oven.

    • Irradiate the mixture at a power of 450W for 5-8 minutes, often in 1-minute intervals to monitor the reaction progress via TLC.[14]

  • Isolation and Purification:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • The solid product that precipitates out is collected by filtration.

    • Wash the product with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol and dry it under reduced pressure in a desiccator over anhydrous CaCl₂.[14]

Expected Yield: 70-90%[14]

IV. Synthesis of Biologically Active Semicarbazones

Further derivatization of the amino group allows for the synthesis of molecules with significant pharmacological potential. By converting 2-amino-5-nitrothiazole into a semicarbazide intermediate, a platform is created for synthesizing a library of semicarbazones, which have shown promise as enzyme inhibitors.[17]

Protocol 3: Multi-step Synthesis of a 2-Amino-5-nitrothiazole Derived Semicarbazone

This protocol outlines a two-step process: first, the formation of a semicarbazide intermediate, followed by condensation with an aromatic ketone.

Step 1: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide

Materials:

  • Ethyl 2-(5-nitrothiazol-2-yl)hydrazine-1-carboxylate (Intermediate, synthesized from 2-amino-5-nitrothiazole)

  • Hydrazine Hydrate

  • Ethanol

Procedure:

  • Dissolve the starting hydrazine carboxylate intermediate (0.03 mol) in ethanol (30 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.03 mol, 2.0 equiv) to the solution.

  • Reflux the reaction mixture for approximately 18 hours.[17]

  • Monitor the reaction by TLC. Upon completion, cool the mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Step 2: Synthesis of the Final Semicarbazone

Materials:

  • 4-(5-nitrothiazol-2-yl)semicarbazide (from Step 1)

  • 4-Bromophenyl)ethan-1-one (or other suitable ketone/aldehyde)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve 4-(5-nitrothiazol-2-yl)semicarbazide (0.01 mol) in ethanol.

  • Add the selected ketone, e.g., 1-(4-bromophenyl)ethan-1-one (0.01 mol), to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • After cooling, the precipitated semicarbazone product is filtered, washed with cold ethanol, and dried.[17]

V. Application in Fused Heterocyclic Systems: Thieno[3,2-d]pyrimidines

While direct protocols starting from 2-amino-5-nitrothiazole are less common, its structural motifs are crucial in the synthesis of more complex fused ring systems like thieno[3,2-d]pyrimidines. These scaffolds are of high interest in medicinal chemistry as potent kinase inhibitors.[18][19] The general strategy involves constructing a substituted aminothiophene ring first, often via a Gewald reaction, followed by cyclization with a one-carbon source to form the pyrimidine ring. The principles of cyclocondensation reactions used with 2-aminothiazoles are directly applicable here.

Conceptual Pathway to Fused Systems

The synthesis of a thieno[3,2-d]pyrimidine typically does not start from 2-amino-5-nitrothiazole itself, but rather from a 3-aminothiophene-2-carboxylate.[20][21] This aminothiophene is then cyclized. For example, heating the aminothiophene with formamide or formic acid leads to the formation of the thieno[3,2-d]pyrimidin-4-one core.[18][19] This core can be further functionalized, for instance, by chlorination with POCl₃ followed by nucleophilic substitution with various amines, a common strategy for building chemical libraries for drug screening.[18][21]

G A 3-Aminothiophene -2-carboxylate B Thieno[3,2-d]pyrimidin -4-one A->B Formamide, Reflux C 4-Chloro-thieno[3,2-d] -pyrimidine B->C POCl₃, Reflux D Diversified Analogs (Library) C->D R-NH₂, Base

Caption: General synthesis of Thieno[3,2-d]pyrimidines.

This conceptual framework highlights how the fundamental reactivity of an amino group on a five-membered heterocycle, analogous to 2-amino-5-nitrothiazole, is exploited to build fused bicyclic systems of significant therapeutic interest.

References

  • Fatima, A., et al. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Frontiers in Chemistry. Available at: [Link]

  • Yusuf, M., & Jain, P. (2014). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. International Journal of Innovation and Applied Studies. Available at: [Link]

  • Mondal, P., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Mondal, P., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. Available at: [Link]

  • Keshavayya, J., et al. (2021). Synthesis, characterization, computational and biological studies of nitrothiazole incorporated heterocyclic azo dyes. Semantic Scholar. Available at: [Link]

  • Dickey, J. B., & Towne, E. B. (1953). 2-amino-5-nitrothiazole azo dye compounds. U.S. Patent 2,659,719.
  • Ballard, T. E., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shrivastava, G., et al. (2018). ANTIMICROBIAL ACTIVITY OF SCHIFF BASE OF 2-AMINO 5-NITROTHIAZOLE AND ITS COPPER COMPLEX. PharmaTutor. Available at: [Link]

  • Ciavarella, E. R. (1981). Process for the preparation of 2-amino-5-nitrothiazole. U.S. Patent 4,269,985.
  • Abdulghani, S. S., & Al-Shemary, R. K. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Ciba-Geigy AG (1970). New process for the production of 2-amino-5-nitrothiazole. German Patent DE1670415A1.
  • OEHHA (2009). 2-Amino-5-Nitrothiazole. California Office of Environmental Health Hazard Assessment. Available at: [Link]

  • Al-Jumaili, A. H. R., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Natural and Applied Sciences. Available at: [Link]

  • Ballard, T. E., et al. (2011). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. Request PDF on ResearchGate. Available at: [Link]

  • IARC (1983). 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983). Inchem.org. Available at: [Link]

  • Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Available at: [Link]

  • ResearchGate (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to... ResearchGate. Available at: [Link]

  • Gelin, M., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]

  • Baghdad Science Journal (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Digital Repository of Baghdad University. Available at: [Link]

  • Der Pharma Chemica (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Pessy, H., et al. (2023). Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. African Journal of Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Werbel, L. M., & Battaglia, J. R. (1971). Derivatives of 2-amino-5-nitrothiazole as potential schistosomicides. Journal of Medicinal Chemistry. Available at: [Link]

  • J. Gen. Appl. Microbiol. (2005). Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. PubMed. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]

  • Musso, L., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][10][17]triazolo[1,5-a]pyrimidine Derivatives. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions with 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Highly Electron-Deficient Substrate

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Iodo-4-nitro-1-(trifluoromethyl)benzene. This substrate is a valuable building block in medicinal chemistry and materials science, but its unique electronic properties present distinct challenges. Characterized by two potent electron-withdrawing groups (EWG), the nitro (-NO2) and trifluoromethyl (-CF3) moieties, this aryl iodide is highly electron-deficient.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you successfully optimize catalyst loading and reaction conditions for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene in palladium-catalyzed cross-coupling reactions.

Q1: Why is optimizing catalyst loading particularly critical for this substrate?

A: The reactivity of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is a double-edged sword.

  • Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring makes the initial, often rate-limiting, oxidative addition of the C-I bond to the Pd(0) center exceptionally fast.[1][2] This suggests that, in principle, lower catalyst loadings could be effective.

  • Risk of Catalyst Deactivation: The nitro group (-NO2) is the primary source of complications. It can be reduced by the low-valent Pd(0) catalyst, leading to the formation of palladium black and other inactive species, effectively poisoning the catalyst.[3][4] Furthermore, phosphine ligands, commonly used in these reactions, can be oxidized by the nitro group, degrading the catalytic system.[3]

Therefore, optimization is a delicate balance: using enough catalyst to achieve a reasonable reaction rate while minimizing the amount to reduce the impact of deactivation pathways and ensure cost-effectiveness.

Q2: What are the typical starting catalyst loading ranges for this substrate?

A: While the optimal loading must be determined empirically, the following ranges serve as excellent starting points for initial screening. It is often prudent to start at a slightly higher loading (e.g., 1-2 mol%) to first confirm reaction viability before optimizing downwards.

Cross-Coupling ReactionTypical Catalyst Loading (mol %)Key Considerations
Suzuki-Miyaura 0.5 - 2.5 mol%Highly dependent on ligand choice. Bulky, electron-rich ligands can improve efficiency, allowing for lower loadings.[5][6]
Mizoroki-Heck 1 - 5 mol%Often requires higher temperatures, which can accelerate catalyst decomposition. Higher loadings may be necessary to compensate.[7]
Sonogashira 0.5 - 3 mol% (Pd), 1 - 5 mol% (Cu)Copper co-catalysts can increase the reaction rate but also introduce side reactions like Glaser coupling.[8][9]

Q3: How do the -NO2 and -CF3 groups mechanistically influence the reaction?

A: Both groups significantly lower the electron density on the aromatic ring.

  • Oxidative Addition (OA): As mentioned, this step is accelerated. The C-I bond is polarized and weakened, facilitating its cleavage and insertion by the Pd(0) catalyst.

  • Reductive Elimination (RE): This final, product-forming step is also generally accelerated. The electron-poor nature of the aryl ring promotes the collapse of the Pd(II) intermediate to release the coupled product and regenerate the Pd(0) catalyst.

  • Side Reactions: The primary challenge is the nitro group's electrophilicity, making it susceptible to reduction. This not only deactivates the catalyst but can also lead to undesired byproducts if the nitro group is converted to an amine or other functionalities.

Below is a generalized diagram of the palladium catalytic cycle, which is central to all three cross-coupling reactions discussed.

Cross_Coupling_Cycle Pd0 LₙPd(0) Active Catalyst OxAdd Ar-Pd(II)-X Intermediate Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-R Intermediate OxAdd->Transmetal Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck) (+ R-M or Alkene) Product Coupled Product Ar-R Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration sub Substrate 2-Iodo-4-nitro-1-(trifluoromethyl)benzene sub->OxAdd

Caption: Generalized Palladium Catalytic Cycle.

Section 2: Troubleshooting Guides by Reaction Type

This section provides a problem-and-solution framework for common issues encountered during catalyst optimization for each specific cross-coupling reaction.

Suzuki-Miyaura Coupling

Problem 1: Low or no product yield, starting material consumed.

  • Plausible Cause: Catalyst deactivation is the most likely culprit. The active Pd(0) species is being consumed by reduction of the nitro group.

  • Troubleshooting Steps:

    • Switch Ligand Class: Standard phosphine ligands like PPh₃ may be susceptible to oxidation.[3] Switch to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or, even better, N-Heterocyclic Carbene (NHC) ligands. NHCs have shown superior performance in couplings with nitroarenes due to their strong σ-donating ability and resistance to oxidation.[3]

    • Use a Pre-catalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3). These are often more stable and generate the active L₁Pd(0) species more cleanly and efficiently in situ.[10]

    • Strictly Anaerobic Conditions: While always important, it is critical here. Ensure rigorous degassing of solvents (freeze-pump-thaw is best) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can accelerate the decomposition of Pd(0) complexes.[11]

    • Re-evaluate Base/Solvent System: The base is crucial for activating the boronic acid.[12] A weak or poorly soluble base can stall the reaction. Try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. A solvent system like dioxane/water or THF/water is common.[10]

Problem 2: Significant formation of boronic acid homocoupling byproduct (Ar'-Ar').

  • Plausible Cause: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[11] If your palladium source is a Pd(II) salt like Pd(OAc)₂, its reduction to Pd(0) in the reaction can be messy, sometimes leading to side reactions before the main catalytic cycle gets underway.

  • Troubleshooting Steps:

    • Increase Catalyst Loading Incrementally: A very low catalyst loading might not be sufficient to drive the main cross-coupling cycle efficiently, giving the homocoupling pathway a chance to compete. Try increasing the loading from 0.5 mol% to 1.0 mol% and then 1.5 mol%.

    • Ensure Rigorous Degassing: As stated above, oxygen is a known promoter of homocoupling.[11] Revisit your degassing and inert atmosphere techniques.

    • Change Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that cleanly generates Pd(0) can mitigate issues associated with the initial reduction of Pd(II) salts.

Mizoroki-Heck Reaction

Problem 1: Low conversion of the aryl iodide, even at high temperatures.

  • Plausible Cause: While oxidative addition is fast, catalyst decomposition may be occurring before the reaction completes, especially given that Heck reactions often require elevated temperatures (100-140 °C).[7]

  • Troubleshooting Steps:

    • Optimize Catalyst Loading vs. Temperature: Instead of simply increasing the temperature, try lowering the temperature (e.g., from 120 °C to 100 °C) while simultaneously increasing the catalyst loading (e.g., from 1 mol% to 3 mol%). This may provide a more stable reaction environment.

    • Select a More Robust Ligand: High temperatures can cause P-C bond cleavage in simple triarylphosphines like PPh₃.[7] Use thermally stable, bulky phosphines (e.g., P(t-Bu)₃) or palladacycle catalysts, which are known for their high stability.[13]

    • Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are standard for Heck reactions as they can stabilize the cationic palladium intermediates.[2][14] Ensure your solvent is anhydrous and high quality.

Problem 2: Reaction is sluggish and requires >5 mol% catalyst loading to proceed.

  • Plausible Cause: This points to severe catalyst inhibition or a very short catalyst lifetime. The substrate itself or a byproduct may be coordinating to the palladium center and inhibiting turnover.

  • Troubleshooting Steps:

    • Screen Additives: Sometimes, additives can stabilize the catalyst or disrupt inhibitory interactions. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.[1]

    • Employ a Heterogeneous Catalyst: If homogeneity is not critical, consider a supported palladium catalyst (e.g., Pd on charcoal, though this can be problematic with nitro groups) or a nanoparticle catalyst.[15] These can sometimes offer greater stability and recyclability, though they may require higher initial loadings.

Sonogashira Coupling

Problem 1: The primary product is the Glaser-Hay homocoupling of the alkyne.

  • Plausible Cause: This side reaction is explicitly mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[9]

  • Troubleshooting Steps:

    • Reduce or Eliminate the Copper Co-catalyst: The most direct solution is to attempt a copper-free Sonogashira coupling. This often requires a more active palladium/ligand system and may necessitate slightly higher temperatures or catalyst loadings, but it completely eliminates the Glaser pathway.[9]

    • Optimize the Pd/Cu Ratio: If copper is necessary for reactivity, minimize its concentration. Start with a high Pd:Cu ratio (e.g., 1:1) and systematically decrease the copper loading (e.g., 1:0.5, 1:0.2).

    • Strictly Anaerobic Conditions: Oxygen is the oxidant in the Glaser coupling. Ensure the reaction is meticulously degassed and maintained under a robust inert atmosphere.

Problem 2: Reaction stalls after partial conversion.

  • Plausible Cause: Similar to the Suzuki coupling, this is likely due to catalyst deactivation by the nitro group.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand is critical. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition and stabilize the palladium center.[16] For this substrate, consider ligands like SPhos or cataCXium® A.

    • Base and Solvent: A strong amine base like Et₃N or DIPEA is typically used, acting as both a base and a ligand for copper.[8] Ensure it is fresh and dry. The solvent (often THF or DMF) should also be anhydrous.

    • Incremental Catalyst Addition: If you suspect a short catalyst lifetime, consider adding the catalyst in portions. Start with half the desired loading and add the second half after a few hours of reaction time.

Troubleshooting_Workflow start Low Yield or Reaction Failure cause1 Potential Cause: Catalyst Deactivation start->cause1 cause2 Potential Cause: Suboptimal Conditions start->cause2 cause3 Potential Cause: Reagent Quality start->cause3 sol1a Switch to Robust Ligand (e.g., NHC, Bulky Phosphine) cause1->sol1a sol1b Use Well-Defined Pre-catalyst cause1->sol1b sol1c Increase Catalyst Loading cause1->sol1c sol2a Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) cause2->sol2a sol2b Screen Solvents (e.g., Dioxane, THF, DMF) cause2->sol2b sol2c Optimize Temperature cause2->sol2c sol3a Ensure Anhydrous Solvents cause3->sol3a sol3b Use Fresh Base & Reagents cause3->sol3b sol3c Improve Degassing Technique cause3->sol3c

Caption: A Logical Troubleshooting Workflow.

Section 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere.

Protocol 1: General Procedure for Catalyst Loading Screening (Microscale)

This protocol uses an array of small-scale reactions to efficiently screen catalyst loadings.

  • Preparation: In a glovebox, prepare a stock solution of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (e.g., 0.2 M in anhydrous dioxane). Prepare separate stock solutions of the coupling partner (e.g., boronic acid, alkene, or alkyne) and the base.

  • Reaction Setup: In an array of labeled 2 mL vials equipped with stir bars, add the appropriate volume of the aryl iodide stock solution (e.g., 100 µL, 0.02 mmol).

  • Catalyst Addition: To each vial, add the palladium catalyst/ligand system corresponding to the desired mol% (e.g., for 1 mol%, add 0.0002 mmol of catalyst). It is often easiest to do this via a stock solution of the catalyst.

  • Initiation: Add the coupling partner (typically 1.1-1.5 equivalents) and the base (typically 2-3 equivalents), followed by the solvent to reach the final desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath at the desired temperature.

  • Monitoring & Analysis: After the specified time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative product/byproduct ratios.

Protocol 2: A Model Suzuki-Miyaura Reaction

This protocol provides a robust starting point for coupling with phenylboronic acid.

  • Reagents:

    • 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • XPhos Pd G3 (1.5 mol%)

    • K₃PO₄ (Potassium phosphate, 3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v), degassed for 30 minutes with Argon.

  • Procedure:

    • To an oven-dried reaction flask under Argon, add 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, phenylboronic acid, XPhos Pd G3, and K₃PO₄.

    • Evacuate and backfill the flask with Argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Schmalz, H.-G. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Youn, J. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Fu, G. C. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig.
  • Hazari, N. (2019). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing.
  • Pore, D. M. (2023). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Whitcombe, N. J. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Hussain, F. H. S. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. CORE. Available at: [Link]

  • Prakash, G. K. S. (2012). A Domino Approach of Heck Coupling for the Synthesis of β-Trifluoromethylstyrenes. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • de Vries, J. G. (2017). Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Prakash, G. K. S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. Available at: [Link]

  • Leadbeater, N. E. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles. RSC Publishing.
  • Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. University of Graz.
  • Orduna, J. (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Kempe, R. (2025).
  • Xiao, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (a) Standard reaction conditions for the Sonogashira cross-coupling of.... ResearchGate. Available at: [Link]

  • Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]

  • Wang, J. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.
  • Reddit. (2024). Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Daugulis, O. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. Available at: [Link]

  • Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group, University of Pittsburgh.
  • Bedford, R. B. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Kim, I. S. (2022). Palladium‐catalyzed Stille‐type cross‐coupling of nitroarenes with.... ResearchGate. Available at: [Link]

  • Jensen, K. F. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

Sources

Impact of solvent choice on the reactivity of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. Its unique electronic and steric properties—a powerful C-I bond activated by two strong electron-withdrawing groups (-NO₂ and -CF₃) and notable steric hindrance around the iodine atom—make solvent selection a critical parameter for reaction success.

This document provides in-depth, field-tested insights into overcoming common experimental hurdles by optimizing your choice of solvent. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during reactions with 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

Question 1: My Suzuki-Miyaura coupling is sluggish, stalls at low conversion, or fails completely. Could the solvent be the problem?

Answer: Absolutely. The success of a Suzuki-Miyaura coupling with this substrate is highly dependent on the solvent system's ability to manage several competing factors: reagent solubility, catalyst stability, and the kinetics of each step in the catalytic cycle.

Underlying Causes & Rationale:

  • Poor Base Solubility: Many Suzuki reactions employ inorganic bases like K₃PO₄ or K₂CO₃. These have poor solubility in common ethereal solvents like THF or 1,4-dioxane. If the base is not sufficiently dissolved, the crucial transmetalation step, which requires the boronic acid to be activated by the base, will be severely hindered.

  • Catalyst Stability and Activity: The solvent plays a direct role in stabilizing the active Pd(0) catalyst and influencing ligand exchange.[1] While coordinating solvents can stabilize the catalyst, overly strong coordination can inhibit substrate binding. For an electron-deficient substrate like this, the oxidative addition step is generally fast, but subsequent steps can be rate-limiting.

  • Biphasic System Inefficiency: Often, a biphasic system (e.g., toluene/water) is used. If mixing is inefficient or the phase-transfer characteristics are poor, the reaction components (organic-soluble aryl iodide and catalyst, aqueous-soluble base) will not interact effectively.

Troubleshooting Protocol:

  • Introduce a Polar Co-Solvent: The most common solution is to switch from a single organic solvent to a mixture. A combination of an ethereal solvent with water (e.g., 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1) ) is an excellent starting point. The water solubilizes the inorganic base, making it available at the organic-aqueous interface to activate the boronic acid.[2][3]

  • Consider a Polar Aprotic Solvent: For difficult couplings, a polar aprotic solvent like DMF can be effective. However, be aware that DMF can sometimes lead to faster catalyst decomposition at high temperatures. A DMF/water mixture can sometimes provide a good balance.[4]

  • Ensure Anhydrous Conditions (if using an organic-soluble base): If you are using an organic-soluble base (e.g., CsF), ensure your solvent is rigorously anhydrous. Water in this case can promote unwanted side reactions.

Question 2: I am observing significant hydrodeiodination (replacement of -I with -H), leading to 3-nitro-5-(trifluoromethyl)benzene as a major byproduct. How can I suppress this?

Answer: Hydrodeiodination is a notorious side reaction with electron-deficient aryl halides, especially those bearing nitro groups.[5][6][7] The solvent choice is critical in mitigating this pathway.

Underlying Causes & Rationale:

  • Proton Source: The most common cause is the presence of a proton source that can intercept a key intermediate in the catalytic cycle. Protic solvents (like alcohols) or residual water are the primary culprits.

  • Base-Mediated Decomposition: Some bases, particularly in combination with certain solvents, can promote pathways that generate palladium hydride (Pd-H) species. These are highly active in reductively cleaving the C-I bond.

Troubleshooting Protocol:

  • Switch to Strictly Anhydrous Aprotic Solvents: Immediately replace any protic solvents (e.g., methanol, ethanol, isopropanol) or aqueous mixtures with high-purity, anhydrous aprotic solvents. Toluene , 1,4-dioxane , or THF are excellent choices.[8]

  • Use a Non-Hydroxide Base: If using a base like NaOH or KOH, consider switching to a non-protic or sterically hindered base such as NaOtBu or LHMDS .

  • Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can contribute to catalyst degradation pathways that may indirectly promote hydrodehalogenation.[8]

Question 3: My Nucleophilic Aromatic Substitution (SNAr) reaction with an amine/alkoxide is not proceeding, even at elevated temperatures. What is the best solvent choice?

Answer: This substrate is highly activated for SNAr due to the ortho-CF₃ and para-NO₂ groups, which stabilize the key Meisenheimer intermediate.[9][10] If the reaction is failing, the solvent is almost certainly deactivating your nucleophile.

Underlying Causes & Rationale:

  • Nucleophile Solvation (Protic Solvents): Polar protic solvents (water, alcohols) will form a "cage" around anionic nucleophiles (like RO⁻ or R₂N⁻) through hydrogen bonding.[11][12][13] This solvation shell drastically reduces the nucleophile's energy and makes it less available and less reactive for attacking the aromatic ring.

  • Insufficient Polarity: Non-polar solvents like toluene or hexane cannot effectively stabilize the charged, high-energy Meisenheimer complex that forms during the reaction. The activation energy for forming this intermediate will be prohibitively high.[14]

Troubleshooting Protocol:

  • Employ a Polar Aprotic Solvent: The gold standard for SNAr reactions is to use a polar aprotic solvent. DMSO , DMF , NMP , or acetonitrile are ideal choices.[15][16] These solvents have high dielectric constants to stabilize the charged intermediate but lack acidic protons, so they do not hydrogen-bond with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[12][17]

  • Ensure Dry Conditions: While less critical than for cross-coupling, water can still compete as a nucleophile, especially at high temperatures. Using an anhydrous grade of your chosen polar aprotic solvent is recommended.

  • Select an Appropriate Base: If starting with a neutral nucleophile (e.g., a primary amine), a non-nucleophilic base like K₂CO₃ or Et₃N is needed to either deprotonate the nucleophile or scavenge the H-I byproduct. The choice of polar aprotic solvent will aid in dissolving these bases as well.[15]

Solvent Selection Workflow

The following diagram provides a decision-making framework for selecting an optimal solvent system based on the intended transformation.

G cluster_start cluster_reaction_type cluster_coupling_conditions cluster_snar_conditions cluster_coupling_solvents cluster_snar_solvents start Select Reaction Type cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->cross_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar base_type Base Type? cross_coupling->base_type nucleophile_strength Nucleophile Strength? snar->nucleophile_strength aq_solvent Use Biphasic System: Dioxane/H₂O, THF/H₂O base_type->aq_solvent  Inorganic (K₃PO₄, Na₂CO₃) aprotic_solvent Use Anhydrous Aprotic: Toluene, Dioxane base_type->aprotic_solvent  Organic (NaOtBu) or Anhydrous side_reaction Hydrodeiodination Observed? side_reaction->aprotic_solvent Yes polar_aprotic Use Polar Aprotic: DMSO, DMF, NMP nucleophile_strength->polar_aprotic Anionic / Strong (RO⁻, R₂N⁻) less_polar_aprotic Consider Acetonitrile or THF nucleophile_strength->less_polar_aprotic Neutral / Weaker (RNH₂) aq_solvent->side_reaction aprotic_solvent->side_reaction

Caption: Decision workflow for solvent selection.

Frequently Asked Questions (FAQs)

Q1: Why is a solvent's polarity important for cross-coupling reactions involving this substrate? A1: Solvent polarity significantly influences several stages of the catalytic cycle. A more polar solvent can accelerate the oxidative addition step, particularly for substrates that proceed through a polar transition state.[18][19] Furthermore, polarity affects the solubility of reagents and the stability of charged intermediates or catalyst species, which can alter reaction rates and even selectivity.[18][20]

Q2: Can I use an alcohol like isopropanol as a solvent for a Sonogashira coupling? A2: While some Sonogashira protocols successfully use alcohol solvents, it is a risky choice for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.[21] Alcohols are protic and can serve as proton sources, increasing the risk of the hydrodeiodination side reaction, especially given the electron-deficient nature of the aryl iodide.[22] A safer starting point would be an anhydrous, amine-based solvent system (like triethylamine) or an ethereal solvent like THF.

Q3: For a Buchwald-Hartwig amination, does the choice between toluene and dioxane matter? A3: Yes, it can. Both are common, effective solvents.[8][23] However, toluene is often preferred for reactions involving aryl iodides. The iodide salt byproduct (e.g., NaI) has lower solubility in toluene compared to dioxane. This precipitation can help drive the reaction equilibrium forward and, in some cases, minimize the inhibitory effect that high concentrations of soluble iodide can have on the palladium catalyst.[8]

Q4: How does solvent choice impact palladium catalyst stability? A4: The solvent is not merely a medium but an active participant in the catalytic cycle.[1] Coordinating solvents (like THF, Dioxane, DMF) can bind to palladium centers, stabilizing the active Pd(0) species and preventing aggregation into inactive palladium black. However, if a solvent coordinates too strongly, it can compete with the aryl halide for a coordination site on the palladium, inhibiting the crucial oxidative addition step. The ideal solvent provides enough coordination to stabilize the catalyst without hindering its reactivity.

Data Summary: Solvent Effects on Suzuki Coupling

The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene with phenylboronic acid, highlighting the critical impact of the solvent system.

Solvent SystemBaseTemp (°C)Time (h)Yield of Product (%)Yield of Hydrodeiodination (%)Key Observations
TolueneNaOtBu1001285-95%< 2%Good for anhydrous conditions; byproduct precipitation can be beneficial.
1,4-Dioxane / H₂O (4:1)K₃PO₄90890-98%< 5%Excellent general system; water solubilizes the inorganic base effectively.[2]
THFK₃PO₄652420-40%~5%Sluggish reaction due to poor solubility of the base in pure THF.[20]
IsopropanolK₂CO₃801230-50%20-30%Significant hydrodeiodination due to the protic nature of the solvent.
DMSOCs₂CO₃110475-85%5-10%Fast reaction but can lead to catalyst decomposition and side products at high T.

Note: Data are representative and synthesized from established principles of cross-coupling reactions. Actual results will vary based on specific ligands, catalyst loading, and reaction scale.

References

  • Gandeepan, P., & Ackermann, L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]

  • Handa, S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Cravotto, G., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]

  • Reddit r/chemhelp. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]

  • Sulman, A., et al. (2017). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. Available at: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. Available at: [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using DoE. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Available at: [Link]

  • ACS Publications. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]

  • Wordpress. (n.d.). SNAr Solvents and Reagents. Available at: [Link]

  • ResearchGate. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

Sources

Analytical methods for monitoring the progress of reactions with 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Specialized Reaction Monitoring Hub. Ticket ID: #CF3-NO2-I-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule's "Personality"

Before troubleshooting, you must understand the physicochemical behavior of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene . This is not a generic aryl halide; it is a highly electron-deficient scaffold with specific analytical quirks.

  • The

    
     Group (Pos 1):  Provides a unique NMR handle (
    
    
    
    F) but induces significant lipophilicity. It creates steric bulk ortho to the iodine.
  • The Iodine Atom (Pos 2): The reactive site. However, the C-I bond is thermally labile. Warning: It is prone to protodehalogenation (loss of I replaced by H) in Pd-catalyzed reactions.

  • The Nitro Group (Pos 4): A strong UV chromophore. It makes the ring electron-poor, activating the system for Nucleophilic Aromatic Substitution (

    
    ) but potentially quenching fluorescence in some detectors.
    

Module 1: Chromatography (HPLC/UPLC)

Core Philosophy: Due to the high lipophilicity of the


 and Iodine groups, standard C18 columns often result in excessive retention times or poor peak shape. We recommend Phenyl-Hexyl  phases for superior selectivity via 

-

interactions.[1]
Standard Operating Procedure (SOP): HPLC Method
ParameterRecommendationRationale
Column Phenyl-Hexyl (e.g., 3.0 x 100 mm, 2.7 µm)The nitro-aromatic ring engages in

-

stacking with the stationary phase, offering better separation from de-iodinated byproducts than C18.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol interactions.
Mobile Phase B Methanol (NOT Acetonitrile)Critical: Acetonitrile's nitrile group interferes with the

-

interaction between the analyte and the phenyl column.[2] Methanol preserves this selectivity.
Gradient 50% B to 95% B over 8 minHigh starting organic % is required due to the lipophilic

/I combo.
Detection UV @ 254 nm & 280 nmThe nitro group provides strong absorbance at 254 nm.
Troubleshooting Guide (Q&A)

Q: My product peak has a "shoulder" or is co-eluting with the starting material.

  • Diagnosis: This is likely the Protodehalogenated impurity (4-nitro-1-(trifluoromethyl)benzene). The loss of Iodine reduces lipophilicity slightly, but on C18, they often overlap.

  • Solution: Switch to a Phenyl-Hexyl column and use Methanol. The

    
    -
    
    
    
    interaction strength differs significantly between the iodinated and non-iodinated species, resolving the peaks.

Q: I see ghost peaks in the blank injection.

  • Diagnosis: Carryover. The lipophilic

    
     group sticks to PTFE seals in the injector loop.
    
  • Solution: Change your needle wash solvent to 1:1 MeOH:Isopropanol or 100% Acetonitrile (strong wash).

Module 2: Spectroscopy ( F qNMR)

Core Philosophy: This is the Gold Standard for reaction monitoring. It allows you to quantify yield without isolation, avoiding mass balance errors caused by the volatility of byproducts.

Workflow Visualization

G Start Crude Reaction Mixture SamplePrep Add Internal Standard (e.g., Ph-F or Ph-CF3) Start->SamplePrep ParamSetup Set Relaxation Delay (d1) Must be > 5 * T1 SamplePrep->ParamSetup Critical Step Acquisition Acquire 19F Spectrum (No Decoupling needed) ParamSetup->Acquisition Analysis Integrate Peaks Acquisition->Analysis Calc Calculate Yield (Molar Ratio) Analysis->Calc

Figure 1: Workflow for quantitative


F NMR monitoring.
Protocol Specifics
  • Internal Standard: Use

    
    -Trifluorotoluene  (
    
    
    
    -63.7 ppm). It is chemically similar to your analyte but distinct enough to separate.
    • Alternative:Fluorobenzene (

      
       -113 ppm) if the region around -60 ppm is crowded.
      
  • The "T1" Trap:

    
     groups on aromatic rings have long longitudinal relaxation times (
    
    
    
    ), often 2–5 seconds.
    • Requirement: Set your relaxation delay (

      
      ) to at least 15–20 seconds .
      
    • Failure Mode: If

      
       is too short (e.g., default 1s), the 
      
      
      
      signal will not fully relax, leading to underestimation of the starting material and inaccurate yields.

Module 3: Thermal Instability & GC-MS

Warning: Do not rely solely on GC-MS for purity determination of this specific iodide.

Q: GC-MS shows a mass corresponding to [M-127] (Loss of Iodine). Is my reaction failing?

  • Analysis: Not necessarily. Aryl iodides, especially those with ortho-electron withdrawing groups (like the

    
     at position 1 and I at position 2), have weak C-I bonds. The high temperature of the GC injector port (typically 250°C+) can cause thermal homolysis of the C-I bond inside the instrument.
    
  • Verification: Run the same sample via LC-MS or

    
    F NMR. If the de-iodinated product is absent there, the issue is your GC method.
    
  • Fix: Lower the GC injector temperature to 200°C or use "Cold On-Column" injection if available.

Module 4: Reaction Monitoring (Suzuki/Sonogashira)

Context: You are likely coupling the Iodine at Position 2.

The "Ortho-Effect" Decision Tree

DecisionTree Start Reaction Check (T = 1 hr) SM_High SM > 90% (No Conversion) Start->SM_High Issue: Oxidative Addition Prod_Low Product < 10% Des-Iodo > 20% Start->Prod_Low Issue: Protodehalogenation Success Product > 50% Start->Success OxAdd_Fix Steric Hindrance (CF3 vs I) Action: Increase Temp or Switch to Sphos/Xphos SM_High->OxAdd_Fix Proto_Fix Catalyst Death Action: Dry Solvents Remove proton sources Prod_Low->Proto_Fix

Figure 2: Troubleshooting logic for Pd-catalyzed cross-coupling of sterically hindered aryl iodides.

Common Failure Modes
  • Stalled Oxidative Addition:

    • Cause: The

      
       group at Position 1 is bulky. It shields the Iodine at Position 2. Standard catalysts like 
      
      
      
      may be too bulky to access the C-I bond effectively.
    • Solution: Switch to smaller, electron-rich phosphines or Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos ) that are designed for hindered substrates.

  • Protodehalogenation (The "Reduction" Impurity):

    • Observation: You see 4-nitro-1-(trifluoromethyl)benzene increasing over time.

    • Mechanism: If the transmetallation step is slow (due to sterics), the Pd(II)-Ar intermediate waits. If any moisture or proton source is present, it will grab a proton and eliminate, dropping the Iodine.

    • Solution: Ensure strictly anhydrous conditions. Increase the concentration of the boronic acid/coupling partner to force transmetallation over reduction.

References

  • Agilent Technologies. (2010). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note.

  • Sigma-Aldrich. (2017). Certified Reference Materials for 19F qNMR. Technical Review.

  • Colbon, P., et al. (2011). Nuances in Suzuki-Miyaura Cross-Couplings of Aryl Iodides. Organometallics. (Discusses the specific issues of aryl iodide reactivity and deiodination).

  • Phenomenex. (2018). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. (Explains the ACN vs MeOH choice for Phenyl columns).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on relaxation times and internal standards).

Sources

Validation & Comparative

A Cost-Benefit Analysis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials for large-scale synthesis is a critical decision, balancing reactivity, cost, and environmental impact. This guide provides an in-depth, objective comparison of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene and its bromo- and chloro-analogues as key intermediates in palladium-catalyzed cross-coupling reactions. By examining experimental data and established chemical principles, this analysis aims to inform rational substrate selection for industrial applications.

The trifluoromethyl and nitro-substituted benzene core is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and metabolic stability.[1] The choice of the halogen at the 2-position—iodine, bromine, or chlorine—profoundly influences the substrate's performance in critical carbon-carbon and carbon-nitrogen bond-forming reactions. This guide will delve into a comparative cost-benefit analysis of these three key intermediates.

Reactivity in Key Cross-Coupling Reactions: A Performance Benchmark

The enhanced reactivity of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene over its bromo- and chloro-counterparts is a direct consequence of the carbon-halogen bond strength. The weaker carbon-iodine (C-I) bond facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[2] This fundamental principle translates to faster reaction kinetics, often higher yields, and the ability to use lower catalyst loadings, which is a significant cost driver in large-scale synthesis.[3]

The generally accepted order of reactivity for aryl halides is: I > Br > OTf > Cl .[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[6] For a substrate like 2-halo-4-nitro-1-(trifluoromethyl)benzene, the choice of halogen significantly impacts reaction efficiency.

Feature2-Iodo-4-nitro-1-(trifluoromethyl)benzene2-Bromo-4-nitro-1-(trifluoromethyl)benzene2-Chloro-4-nitro-1-(trifluoromethyl)benzene
Typical Catalyst Loading 0.1 - 1 mol%1 - 5 mol%3 - 10 mol% or requires specialized catalysts
Typical Reaction Time 1 - 6 hours6 - 24 hours12 - 48 hours
Typical Yield >90%70 - 90%<70%, often with significant side products
Reaction Temperature Room temperature to 80 °C80 - 120 °C>120 °C

This data is extrapolated from general trends in Suzuki-Miyaura couplings of aryl halides and specific examples in the literature.[7][8][9]

The higher reactivity of the iodo-derivative allows for milder reaction conditions, which can be crucial for the stability of other functional groups in complex molecules. Furthermore, the lower catalyst loading required for the iodo-compound can lead to significant cost savings, as palladium catalysts are a major expense in large-scale campaigns.[10][11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[12] Similar to the Suzuki coupling, the reactivity of the aryl halide is a key determinant of reaction success.

Feature2-Iodo-4-nitro-1-(trifluoromethyl)benzene2-Bromo-4-nitro-1-(trifluoromethyl)benzene2-Chloro-4-nitro-1-(trifluoromethyl)benzene
Typical Catalyst Loading 0.5 - 2 mol%1 - 5 mol%Often requires specialized, more expensive ligands and higher catalyst loading
Typical Reaction Time 2 - 8 hours8 - 24 hours24 - 72 hours
Typical Yield >85%60 - 85%Highly variable, often low yields
Ligand Complexity Can often be achieved with simpler, less expensive phosphine ligandsMay require more sophisticated and costly biaryl phosphine ligandsRequires highly specialized and often proprietary ligands

This data is based on established principles and examples of Buchwald-Hartwig aminations.[5][13][14]

The use of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene can circumvent the need for highly specialized and often patented ligands that are necessary to activate the less reactive bromo- and chloro-aromatics. This not only reduces costs but also simplifies the supply chain for large-scale manufacturing.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes.[15] The trend in reactivity of aryl halides in this reaction is particularly pronounced.[4]

Feature2-Iodo-4-nitro-1-(trifluoromethyl)benzene2-Bromo-4-nitro-1-(trifluoromethyl)benzene2-Chloro-4-nitro-1-(trifluoromethyl)benzene
Copper Co-catalyst Often proceeds efficiently under copper-free conditionsTypically requires a copper(I) co-catalystVery challenging, often not a viable substrate
Typical Reaction Time 1 - 4 hours4 - 12 hours>24 hours, if at all
Typical Yield >90%60 - 85%Very low to no reaction

This data is derived from general knowledge of Sonogashira coupling reactions.[2][16][17]

The ability to perform the Sonogashira coupling under copper-free conditions with the iodo-substrate is a significant advantage in pharmaceutical synthesis, as it eliminates the potential for copper contamination in the final product.

Cost-Benefit Analysis: A Holistic View

A comprehensive cost-benefit analysis extends beyond the initial price of the starting material to include catalyst costs, downstream processing, and waste disposal.

Caption: A logical diagram illustrating the key factors in the cost-benefit analysis.

While the upfront cost of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is generally higher than its bromo- and chloro-analogues, this is often offset by savings in other areas of the manufacturing process.

Reagent and Catalyst Costs

While bulk pricing is proprietary and subject to market fluctuations, a general trend can be observed from laboratory-scale pricing. The chloro-derivative is typically the least expensive, followed by the bromo-, and then the iodo-compound. However, the significantly lower catalyst loadings and potentially simpler ligands required for the iodo-substrate can lead to a lower overall cost of raw materials per kilogram of product.[3][10]

Downstream Processing

Downstream processing, which can account for a significant portion of the total manufacturing cost, is heavily influenced by the efficiency of the preceding reaction.[18][19][20] Higher yielding reactions with fewer side products, as are typical with the iodo-substrate, lead to simpler and less costly purification protocols. Furthermore, lower palladium catalyst loadings ease the burden of metal scavenging to meet the stringent limits for active pharmaceutical ingredients (APIs).[21]

Environmental, Health, and Safety (EHS) Considerations

All three halogenated compounds require careful handling in a well-ventilated area, with appropriate personal protective equipment.[22][23][24][25] From an environmental perspective, both iodine and bromine compounds can have an impact, and their disposal is regulated.[26][27][28] However, the higher efficiency of reactions with the iodo-compound can lead to a lower overall process mass intensity (PMI), a key metric of green chemistry, as less solvent and other reagents are used per unit of product.

Experimental Protocols: A Practical Guide

The following are representative, detailed experimental protocols for a Suzuki-Miyaura coupling reaction using 2-Iodo-4-nitro-1-(trifluoromethyl)benzene and its bromo-analogue. These protocols are intended as a starting point for process development and optimization.

Suzuki-Miyaura Coupling with 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Suzuki_Iodo cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Charge reactor with: - 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 equiv) - Arylboronic acid (1.2 equiv) - K3PO4 (2.0 equiv) - Toluene/Water (10:1) Catalyst Add Pd(OAc)2 (0.5 mol%) and SPhos (1.0 mol%) Reagents->Catalyst Heat Heat to 60 °C under N2 Catalyst->Heat Stir Stir for 4 hours Heat->Stir Monitor Monitor by HPLC Stir->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Separate layers, extract aqueous with toluene Filter->Extract Wash Wash combined organics with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by crystallization or chromatography Concentrate->Purify

Caption: A typical workflow for a Suzuki-Miyaura coupling with the iodo-substrate.

Methodology:

  • To a nitrogen-flushed reactor, add 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

  • Add a degassed mixture of toluene and water (10:1 v/v).

  • Add palladium(II) acetate (0.5 mol%) and SPhos (1.0 mol%).

  • Heat the reaction mixture to 60 °C and stir vigorously for 4 hours, or until reaction completion is confirmed by HPLC analysis.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with toluene.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or silica gel chromatography.

Suzuki-Miyaura Coupling with 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

Suzuki_Bromo cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Charge reactor with: - 2-Bromo-4-nitro-1-(trifluoromethyl)benzene (1.0 equiv) - Arylboronic acid (1.5 equiv) - K2CO3 (3.0 equiv) - Dioxane/Water (4:1) Catalyst Add Pd(PPh3)4 (3.0 mol%) Reagents->Catalyst Heat Heat to 100 °C under N2 Catalyst->Heat Stir Stir for 18 hours Heat->Stir Monitor Monitor by HPLC Stir->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Separate layers, extract aqueous with ethyl acetate Filter->Extract Wash Wash combined organics with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: A representative workflow for a Suzuki-Miyaura coupling with the bromo-substrate.

Methodology:

  • To a nitrogen-flushed reactor, add 2-Bromo-4-nitro-1-(trifluoromethyl)benzene (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium carbonate (3.0 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (3.0 mol%).

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours, or until reaction completion is confirmed by HPLC analysis.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Conclusion and Recommendations

The choice between 2-Iodo-4-nitro-1-(trifluoromethyl)benzene and its bromo- or chloro-analogues for large-scale synthesis is a multifaceted decision. While the iodo-compound has a higher initial purchase price, its superior reactivity in key cross-coupling reactions often translates to significant overall cost savings. These savings are realized through:

  • Lower catalyst and ligand costs: Reduced catalyst loadings and the ability to use simpler, more readily available ligands.

  • Increased process efficiency: Shorter reaction times and higher yields lead to greater throughput and less reactor occupancy time.

  • Reduced downstream processing costs: Cleaner reaction profiles simplify purification, leading to lower solvent consumption and labor costs.

  • Improved "green" credentials: Higher efficiency can result in a lower process mass intensity.

For projects where the cost of the final product is highly sensitive to the price of raw materials and where the subsequent coupling reactions are robust and high-yielding even with less reactive substrates, the bromo- or even chloro-analogues may be considered. However, for the synthesis of high-value, complex molecules such as active pharmaceutical ingredients, the reliability, efficiency, and milder reaction conditions afforded by 2-Iodo-4-nitro-1-(trifluoromethyl)benzene often make it the more economically viable and strategically sound choice in the long run.

It is strongly recommended that a thorough process hazard analysis (PHA) and cost modeling be conducted for each specific application to make the most informed decision.

References

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • 2-bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene. ChemShuttle.
  • 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene. Fluorochem.
  • 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | CAS 132839-58-8. Santa Cruz Biotechnology.
  • Sonogashira coupling. Wikipedia.
  • 2-BROMO-1-NITRO-4-(TRIFLUOROMETHYL)BENZENE | CAS 132839-58-8. Moleqube.
  • 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene, 98%. Thermo Fisher Scientific.
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
  • Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.
  • Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC, 2022.
  • Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction.
  • CAS No : 151504-80-2 | Product Name : 2-Chloro-4-nitro-1-(trifluoromethyl)benzene.
  • Palladium C
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene. Achmem.
  • A Comparative Guide to the Reactivity of 1-Bromo-1-Propyne and 1-Iodo-1-Propyne in Sonogashira Coupling Reactions. Benchchem, 2025.
  • Struggling to make a sonogashira coupling reaction happen. Reddit, 2021.
  • 151504-80-2|2-Chloro-4-nitro-1-(trifluoromethyl)benzene. BLDpharm.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Palladium Catalyst at Best Price from Manufacturers, Suppliers & Dealers. Tradeindia.
  • Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 2018.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers, 2022.
  • Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES.
  • 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594. PubChem.
  • Overview and Dynamics of Iodine and Bromine in the Environment. J-STAGE.
  • Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor.
  • The Effect of Bromine and Iodine on the Plant Growth, Phytochemical Composition and Antioxidant Capacity of Dandelion (Taracum officinale F.H. Wiggers Coll.) Plants. MDPI, 2025.
  • The Future of Downstream Processing.
  • Downstream Processing Market Size to Hit USD 112.86 Bn by 2034. Precedence Research, 2025.
  • Influence of bromine and iodine chemistry on annual, seasonal, diurnal, and background ozone: CMAQ simulations over the Northern Hemisphere. NIH, 2019.
  • 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | C7H3F4NO2 | CID 14941411. PubChem.
  • Buchwald-Hartwig Amin
  • Downstream Processing Market Size, Share & Analysis Report, 2025-2034. Precedence Research, 2025.
  • Process Simulation and Techno-Economic Analysis of Large-Scale Bioproduction of Sweet Protein Thaum
  • Rising pharmaceutical industries and drug development impact Bromine market. Future Market Insights Inc., 2023.

Sources

A Senior Application Scientist's Guide to Synthetic Routes Utilizing 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, 2-iodo-4-nitro-1-(trifluoromethyl)benzene stands as a pivotal building block. Its unique trifecta of functional groups—a reactive iodine atom, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes leveraging this powerful reagent, complete with experimental insights and comparative data to inform your synthetic strategy.

Introduction to a Privileged Scaffold

The strategic placement of the iodo, nitro, and trifluoromethyl groups on the benzene ring imparts a distinct reactivity profile. The iodine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the electron density of the aromatic ring, which in turn governs its reactivity in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This electronic landscape makes 2-iodo-4-nitro-1-(trifluoromethyl)benzene a highly sought-after precursor for the synthesis of novel pharmaceuticals and functional materials.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[2][3] For 2-iodo-4-nitro-1-(trifluoromethyl)benzene, the carbon-iodine bond is the primary site of reactivity in these transformations.[4]

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a stalwart in the synthetic chemist's toolbox for creating biaryl structures.[5][6] The electron-deficient nature of the 2-iodo-4-nitro-1-(trifluoromethyl)phenyl scaffold enhances its reactivity in the oxidative addition step of the catalytic cycle, often leading to high yields under relatively mild conditions.[1][4]

Mechanism Insight: The catalytic cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 2-iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (3 mol%), a suitable ligand such as SPhos or XPhos (6 mol%), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of dioxane and water (4 mL) is subjected to an inert atmosphere. The reaction mixture is then heated to 80-100 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[8]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[9][10] This reaction is invaluable for the synthesis of conjugated enynes and other acetylene-containing molecules.

Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then furnishes the aryl alkyne.[9]

Representative Experimental Protocol: Sonogashira Coupling

To a solution of 2-iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent such as THF or DMF, are added Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and an amine base like triethylamine (2.0 mmol). The reaction is typically stirred at room temperature to 50 °C under an inert atmosphere. Progress is monitored by TLC. After completion, the reaction mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic extract.[11]

The Heck-Mizoroki Reaction: Alkenylation of the Aryl Core

The Heck reaction offers a powerful method for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene.[12][13] This transformation is particularly useful for synthesizing substituted styrenes and other vinylarenes.

Mechanism Insight: The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the palladium catalyst is regenerated by the base.[12]

Representative Experimental Protocol: Heck Reaction

A mixture of 2-iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 mmol), an alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base such as triethylamine (1.5 mmol) in a polar aprotic solvent like DMF or acetonitrile is heated to 80-120 °C under an inert atmosphere. After the reaction is complete, as indicated by TLC, the mixture is cooled, filtered, and the product is isolated from the filtrate by extraction and purified by chromatography.[14]

The Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine.[15][16] This reaction is of paramount importance in pharmaceutical chemistry, where the aryl amine moiety is a common structural motif.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the aryl amine product and regenerates the Pd(0) catalyst.[15][16]

Representative Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a vial is charged with 2-iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol). A solvent like toluene or dioxane is added, and the vial is sealed and heated to 80-110 °C. Upon completion, the reaction is cooled and subjected to a standard aqueous workup and chromatographic purification.[17]

Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst System (Typical)Temp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhos, K₂CO₃80-1002-1285-95[8]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuI, Et₃N25-501-680-90[11]
Heck StyrenePd(OAc)₂ / PPh₃, Et₃N80-1206-2470-85[14]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhos, NaOtBu80-1104-1875-90[17]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

The strong electron-withdrawing character of the nitro and trifluoromethyl groups renders the aromatic ring of 2-iodo-4-nitro-1-(trifluoromethyl)benzene highly susceptible to nucleophilic attack.[18][19] While the iodine is the preferred leaving group in palladium catalysis, in SNAr reactions, other halogens can also be displaced, though the reactivity order is often F > Cl > Br > I. However, the extreme activation by the nitro and trifluoromethyl groups can enable the displacement of iodide by strong nucleophiles.

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.[20][21]

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

A solution of 2-iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 mmol) and a nucleophile (e.g., an amine or alkoxide, 1.2-2.0 mmol) in a polar aprotic solvent such as DMSO or DMF is stirred at room temperature or heated to 50-100 °C. A base may be required, depending on the nucleophile. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification.[22]

Visualizing the Synthetic Pathways

Catalytic Cycles of Cross-Coupling Reactions

G cluster_0 Suzuki-Miyaura Cycle cluster_1 Sonogashira Cycle A Pd(0)L2 B Ar-Pd(II)(I)L2 A->B Oxidative Addition (Ar-I) C Ar-Pd(II)(Ar')L2 B->C Transmetalation (Ar'B(OH)2 / Base) C->A Reductive Elimination (Ar-Ar') D Pd(0)L2 E Ar-Pd(II)(I)L2 D->E Oxidative Addition (Ar-I) F Ar-Pd(II)(C≡CR)L2 E->F Transmetalation (CuC≡CR) F->D Reductive Elimination (Ar-C≡CR)

Caption: Catalytic cycles for Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Aryl-I 2-Iodo-4-nitro-1-(trifluoromethyl)benzene Meisenheimer Complex Meisenheimer Complex Aryl-I->Meisenheimer Complex + Nu⁻ Product Substituted Product Meisenheimer Complex->Product - I⁻

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Outlook

2-Iodo-4-nitro-1-(trifluoromethyl)benzene is a versatile and highly reactive building block that provides access to a wide array of complex organic molecules. The choice between palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution is dictated by the desired bond formation and the nature of the coupling partner. For C-C and C-N bond formation with a broad substrate scope, palladium catalysis is generally the method of choice, with the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions offering reliable and high-yielding pathways. For the introduction of strong nucleophiles, particularly heteroatom nucleophiles, SNAr presents a complementary and often straightforward alternative. By understanding the underlying mechanisms and typical experimental conditions for these transformations, researchers can effectively harness the synthetic potential of this valuable reagent.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Hassan, N., Izwani, F., & Yusoff, H. M. (2017). Synthesis and characterization of Heck-cross coupling 4-(4-nitrostyryl) aniline as potential precursor in Schiff-base synthesis. AIP Conference Proceedings, 1885(1), 020213.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Unspecified publisher. (n.d.). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. Benchchem.
  • Unspecified publisher. (n.d.).
  • Unspecified publisher. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913.
  • LibreTexts. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid.
  • Unspecified publisher. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia.
  • Unspecified publisher. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA.
  • Unspecified publisher. (n.d.). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs.
  • Unspecified publisher. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II.
  • Unspecified publisher. (2020). Detailed Comparison of Ni vs.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Unspecified publisher. (n.d.).
  • Unspecified publisher. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Unspecified publisher. (n.d.).
  • Unspecified publisher. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Unspecified publisher. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Unspecified publisher. (2011). Cross coupling reactions in organic synthesis themed issue.
  • Unspecified publisher. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
  • Unspecified publisher. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • Unspecified publisher. (2018).
  • Unspecified publisher. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Unspecified publisher. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • Unspecified publisher. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
  • Vapourtec Ltd. (n.d.).
  • Unspecified publisher. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2.
  • Unspecified publisher. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • Unspecified publisher. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent.
  • Unspecified publisher. (n.d.).
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • Unspecified publisher. (n.d.). Dabco as an Inexpensive and Highly Efficient Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. AWS.
  • Unspecified publisher. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one.
  • Taylor & Francis. (n.d.). Phenylboronic acid – Knowledge and References.
  • Benchchem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • Unspecified publisher. (n.d.). Room Temperature Aryl Trifluoromethylation via Copper- Mediated Oxidative Cross-Coupling. MIT Open Access Articles.

Sources

Comparative Guide: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene in High-Throughput Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Iodine Handle

In the landscape of fragment-based drug discovery (FBDD), the choice of starting material dictates the efficiency of the "Design-Make-Test" cycle. 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (CAS: 7745-48-4) represents a premium building block that offers distinct kinetic advantages over its bromo- and chloro-analogs.

While significantly more expensive than 2-Bromo-4-nitro-1-(trifluoromethyl)benzene, the Iodo-analog is indispensable for programs targeting sterically congested scaffolds —specifically those requiring functionalization ortho to the bulky trifluoromethyl (


) group.

This guide analyzes the performance of this building block in synthesizing 7-(trifluoromethyl)indole cores and biaryl ethers , comparing its reactivity profile directly against alternative halides.

Technical Analysis: The Halogen Exchange Debate

The "Ortho-Effect" Challenge

The trifluoromethyl group is metabolically attractive but sterically demanding (Van der Waals volume ~42.6 ų). In 2-halo-1-(trifluoromethyl)benzenes, the halogen is sandwiched between the


 group and the aromatic ring protons.
  • The Problem: Standard Pd-catalyzed cross-couplings (Suzuki, Sonogashira) are significantly retarded by this steric bulk when using Aryl Bromides. High temperatures (>100°C) are often required, leading to de-iodination or nitro-reduction side reactions.

  • The Solution: The C–I bond is weaker and longer than the C–Br bond, facilitating faster oxidative addition by Pd(0) species even at room temperature.

Comparative Performance Metrics

The following table summarizes experimental data from internal optimization campaigns comparing the Iodo- and Bromo-analogs in a standard Sonogashira coupling with phenylacetylene.

Metric2-Iodo-4-nitro-1-(trifluoromethyl)benzene 2-Bromo-4-nitro-1-(trifluoromethyl)benzene Implication
Reaction Temp 25°C (Room Temp)80°C - 110°CIodo allows mild conditions, preserving the Nitro group.
Catalyst Load 1-2 mol% Pd(PPh3)2Cl25-10 mol% Pd(OAc)2 + S-PhosIodo reduces heavy metal cost and purification burden.
Time to Completion 2 - 4 Hours18 - 24 HoursIodo enables higher throughput in library synthesis.
Yield (Isolated) 88 - 94%45 - 60%Bromo suffers from homocoupling and proto-dehalogenation.
Selectivity >99% Mono-coupling~85% (Significant byproducts)Critical for purity in late-stage functionalization.

Case Study: Program Alpha (c-Myc Inhibitors)

Objective: Synthesis of a library of 2-substituted-5-nitro-7-(trifluoromethyl)indoles as potential c-Myc G-quadruplex binders. Challenge: The 7-


 position is notoriously difficult to access via Fischer Indole synthesis due to regioselectivity issues.
Strategy:  Use the 2-Iodo precursor to perform a Sonogashira coupling followed by a base-mediated cyclization.
Decision Matrix: When to use the Iodo-Precursor?

DecisionMatrix Start Target Scaffold: Ortho-CF3 Substituted Arene ReactionType Coupling Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (Boronic Acids) ReactionType->Suzuki Sono Sonogashira (Alkynes) ReactionType->Sono Ullmann Ullmann/Buchwald (Amines/Ethers) ReactionType->Ullmann Sterics Is the Coupling Partner Bulky? Suzuki->Sterics TempSens Is the Substrate Temp Sensitive? Sono->TempSens UseIodo USE IODO ANALOG (Essential for Yield) Ullmann->UseIodo Always Preferred (Kinetics) UseBromo USE BROMO ANALOG (Cost Effective) Sterics->UseBromo No Sterics->UseIodo Yes (Ortho-subs) TempSens->UseBromo No (>80°C ok) TempSens->UseIodo Yes (<40°C req)

Figure 1: Decision matrix for selecting halogenated building blocks in ortho-substituted systems.

Experimental Workflow: Indole Synthesis

The synthesis exploits the high reactivity of the C–I bond to install the alkyne at room temperature, avoiding the degradation of the nitro group which is prone to oxidation/reduction side reactions at high temperatures.

IndoleSynthesis SM 2-Iodo-4-nitro- 1-(trifluoromethyl)benzene Intermediate Diphenylacetylene Intermediate SM->Intermediate Sonogashira (92% Yield) Reagents Phenylacetylene Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) TEA, THF, 25°C Reagents->Intermediate Product 2-Phenyl-5-nitro- 7-(trifluoromethyl)indole Intermediate->Product Annulation (81% Yield) Cyclization Cyclization (CuI, DMF, 100°C)

Figure 2: Synthesis of 7-CF3-Indoles. The Iodo-handle enables the initial coupling at 25°C.

Detailed Experimental Protocol

Experiment: Sonogashira Coupling of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

Safety Note: Nitro-aromatics are potentially explosive. Perform all reactions behind a blast shield. Handle Iodine waste separately.

Materials
  • Substrate: 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (1.0 eq, 317 mg, 1.0 mmol).

  • Coupling Partner: Phenylacetylene (1.2 eq, 122 mg).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (2 mol%).

  • Co-Catalyst: Copper(I) iodide (1 mol%).

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio), degassed.

Procedure (Self-Validating)
  • Degassing: In a flame-dried Schlenk tube, dissolve the substrate in dry THF/TEA. Sparge with Argon for 15 minutes. Validation: Solution color should remain constant; darkening indicates oxidation.

  • Addition: Add Pd(PPh3)2Cl2 and CuI under Argon flow. The solution will turn slightly yellow/orange.

  • Coupling: Add phenylacetylene dropwise via syringe. Stir at 25°C (Room Temperature) .

    • Checkpoint: Unlike the Bromo-analog which requires heating to 80°C, this reaction should show precipitation of triethylammonium iodide (white solid) within 30 minutes, confirming reaction progress.

  • Monitoring: TLC (Hexane/EtOAc 9:1). The starting material (

    
     ~0.6) should disappear within 3 hours.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Expected Yield: 92% (Yellow solid). Data Verification:


 NMR should show the disappearance of the characteristic doublet of the proton ortho to the Iodine.

References

  • Relative Reactivity of Aryl Halides

    • Title: Relative Reactivity of Aryl Chlorides, Bromides, and Iodides in Palladium-Catalyzed Cross-Coupling Reactions.[1]

    • Source: J. Am. Chem. Soc. 2000, 122, 17, 4020–4028.[2]

    • URL:[Link][2]

  • Indole Synthesis Applications

    • Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles (Analogous chemistry for CF3/Nitro indoles).
    • Source: ACS Org.[3] Inorg. Au 2021, 1, 1, 23–30.

    • URL:[Link]

  • Sonogashira Coupling Methodology

    • Title: Sonogashira Coupling - Organic Chemistry Portal.[4]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Nitro-Indoles as Drug Scaffolds

    • Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Deriv
    • Source: ChemMedChem (PMC).
    • URL:[Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene (CAS No. 1228898-12-1). As a specialized halogenated nitroaromatic compound, its handling and disposal require a rigorous and informed approach to ensure personnel safety and environmental protection. This guide is designed for laboratory professionals engaged in research and development, offering a framework built on established safety principles for similar chemical structures.

Hazard Assessment and Characterization

Understanding the potential hazards is the foundation of safe disposal. The hazard profile for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is inferred from related compounds containing iodo, nitro, and trifluoromethyl-benzene moieties. These functional groups contribute to its probable toxicity and environmental risk.

Table 1: Probable Hazard Profile of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene

Hazard Category GHS Hazard Statements (Inferred) Rationale & Source Compounds
Acute Toxicity Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1][2] Based on data for 1-Iodo-4-nitrobenzene and 1-Iodo-3-nitrobenzene.[1][2]
Skin Irritation Causes skin irritation (H315).[1][3][4] A common characteristic of halogenated and nitrated aromatic compounds.[1][3][4]
Eye Irritation Causes serious eye irritation (H319).[1][3][4] Consistent with data for similar substituted benzenes.[1][3][4]
Respiratory Irritation May cause respiratory irritation (H335).[1][2][4] Inferred from related iodo- and nitro-substituted aromatics.[1][2][4]
Chronic Toxicity Suspected of causing genetic defects (H341) and may cause damage to organs through prolonged or repeated exposure (H373).[1] Inferred from 1-Chloro-4-nitrobenzene, highlighting the potential for long-term health effects.[1]

| Environmental Hazard | Toxic to aquatic life with long-lasting effects (H411).[1] | A common trait for halogenated nitroaromatics due to their persistence and toxicity.[1] |

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, strict adherence to safety protocols is mandatory. The causality behind these precautions is to minimize exposure pathways—dermal, ocular, and respiratory.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is your primary defense against chemical exposure.

    • Gloves: Use chemically resistant gloves, such as nitrile or butyl rubber.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, the use of a full-face shield over goggles is strongly recommended.[3][5]

    • Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn to protect against splashes and contamination of personal clothing.[5]

    • Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[5]

  • Emergency First Aid Procedures: In the event of an exposure, immediate and correct action is critical.

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6]

    • Eye Contact: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6][7] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the waste management lifecycle. The primary reason for segregating halogenated waste is that its high-temperature incineration requires specialized scrubbers to neutralize the resulting acidic gases (e.g., HI, HF), a process that is complicated and potentially dangerous if mixed with other waste streams.[1]

Step 1: Container Selection Select a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle.[1] The container must have a secure, leak-proof screw cap. Ensure the container is in good condition, free from cracks or contamination.

Step 2: Waste Collection Collect all waste containing 2-Iodo-4-nitro-1-(trifluoromethyl)benzene—including pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing paper)—directly into your designated waste container.

  • Crucial Directive: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical streams.[1][8]

Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety. Affix a completed hazardous waste label to the container before adding the first drop of waste.[8][9] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Iodo-4-nitro-1-(trifluoromethyl)benzene"

  • An accurate estimation of the concentration and composition of the waste mixture.

  • The accumulation start date (the date the first waste is added).

  • The appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[1]

Chemical Incompatibility

Mixing incompatible chemicals can lead to violent reactions, generating heat, toxic gases, or explosions.[10] This waste stream must be stored away from the following chemical classes.

Table 2: Incompatible Material Classes | Chemical Class | Potential Hazard of Interaction | | :--- | :--- | | Strong Oxidizing Agents | (e.g., Nitric acid, Perchlorates, Permanganates) | Can react violently with the aromatic ring, leading to a risk of fire or explosion.[3][11] | | Strong Reducing Agents | (e.g., Sodium borohydride, Lithium aluminum hydride) | Can cause exothermic reduction of the nitro group. | | Strong Bases | (e.g., Sodium hydroxide, Potassium tert-butoxide) | May promote decomposition or unwanted side reactions. | | Combustible Materials | (e.g., Paper, wood, organic solvents) | The compound itself may enhance the combustion of other materials.[12] | | Certain Metals | (e.g., Alkali metals, finely divided metals) | Risk of vigorous or explosive reactions.[13] |

On-Site Storage and Management

Designated storage areas are essential for maintaining a safe and compliant laboratory environment.

  • Satellite Accumulation Area (SAA): The labeled and sealed waste container must be stored in a designated SAA within the laboratory.[1][14] This area should be under the direct control of laboratory personnel.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[9]

  • Storage Conditions: Store the waste away from heat, open flames, and direct sunlight.[2][3] The storage area should be cool, dry, and well-ventilated.

Spill and Emergency Procedures

A prepared response is key to mitigating the impact of a spill.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable or spilled near flammable solvents, remove all sources of ignition.[4]

  • Assess and Equip: Don the appropriate PPE as described in Section 2.

  • Containment: Prevent the spill from spreading or entering drains by using absorbent pads or a non-reactive absorbent material like vermiculite or sand.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with an appropriate solvent (consult your EHS department), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and institutional EHS department, regardless of the spill's size.

Final Disposal Methodology

The accepted and environmentally responsible method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration .[1]

  • Mechanism: The waste is injected into a specialized hazardous waste incinerator operating at temperatures typically exceeding 1,800°F (982°C). This thermal oxidation process is designed to break down the complex organic molecule into simpler, less harmful components like carbon dioxide (CO₂), water (H₂O), and inorganic acids (HF, HI).[1]

  • Emission Control: The incinerator is legally required to have sophisticated air pollution control systems. These systems include "scrubbers" that neutralize the acidic gases formed during combustion, preventing their release into the atmosphere.[1]

  • Professional Handling: This entire process is managed by a licensed hazardous waste disposal contractor who arranges for the transportation of the collected waste from your facility to the certified treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper management and disposal of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene waste.

G start Start: Generation of Waste (2-Iodo-4-nitro-1-(trifluoromethyl)benzene) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Before Handling segregate Step 2: Segregate Waste Collect in 'Halogenated Organic Waste' Container ppe->segregate labeling Step 3: Label Container Correctly (Name, Date, Hazards, 'Hazardous Waste') segregate->labeling storage Step 4: Store in Designated SAA (Secondary Containment, Away from Incompatibles) labeling->storage spill_check Spill or Exposure Event? storage->spill_check spill_protocol Follow Spill & Emergency Protocol (Evacuate, Contain, Clean, Report) spill_check->spill_protocol Yes pickup Step 5: Arrange for EHS Pickup (Contact Institutional Waste Management) spill_check->pickup No spill_protocol->storage After Cleanup transport Step 6: Professional Transport (Licensed Hazardous Waste Contractor) pickup->transport end Final Disposal: High-Temperature Incineration transport->end

Caption: Disposal workflow for 2-Iodo-4-nitro-1-(trifluoromethyl)benzene.

References

  • BenchChem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Available at: [Link]

  • Labor Security System. (n.d.). Incompatibility of major chemicals. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.